2,2-Dichlorohexanal
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-dichlorohexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O/c1-2-3-4-6(7,8)5-9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTYYGDMHXSGLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369176 | |
| Record name | 2,2-dichlorohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57024-78-9 | |
| Record name | 2,2-dichlorohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,2-Dichlorohexanal CAS 57024-78-9 chemical properties
This compound: A Pivotal Electrophile in Heterocyclic & -Keto Acid Synthesis
Executive Summary
This compound (CAS 57024-78-9) is a specialized
This guide dissects the physicochemical properties, synthetic pathways, and mechanistic utility of this compound, providing researchers with a self-validating framework for its application in pharmaceutical development.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
The electron-withdrawing nature of the two chlorine atoms exerts a strong inductive effect (
Table 1: Physicochemical Profile
| Property | Data | Note |
| CAS Number | 57024-78-9 | |
| IUPAC Name | This compound | |
| Molecular Formula | ||
| Molecular Weight | 169.05 g/mol | |
| Appearance | Colorless to pale yellow liquid | Often lachrymatory |
| Boiling Point | ~65–70 °C at 15 mmHg (Predicted) | Decomposes near 170 °C (atm) |
| Density | Heavier than water | |
| Solubility | Soluble in DCM, THF, EtOAC | Hydrolyzes in water |
| Stability | Moisture Sensitive | Forms hydrates; store under inert gas |
Critical Note: Due to the formation of hydrates, this compound may appear as a solid or viscous oil if exposed to atmospheric moisture. Distillation is required immediately prior to use for precise stoichiometry.
Synthesis & Production Protocol
The most robust synthesis involves the direct
Protocol: -Dichlorination of Hexanal
Objective: Synthesis of this compound from hexanal.
Reagents:
-
Hexanal (1.0 eq)
-
Sulfuryl Chloride (
) (2.2 eq) -
Dichloromethane (DCM) (Solvent)
-
Temperature: 0 °C
25 °C[3]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, pressure-equalizing addition funnel, and a drying tube (
). Purge with Argon. -
Solvation: Dissolve hexanal in dry DCM (approx. 2M concentration). Cool the solution to 0 °C using an ice bath.
-
Addition: Add
dropwise over 60 minutes.-
Mechanistic Insight: The slow addition prevents thermal runaway and minimizes polymerization. The first equivalent forms 2-chlorohexanal; the second equivalent is slower due to the deactivated enol intermediate.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by GC-MS or TLC (stain with DNPH).
-
Quench & Workup: Pour the reaction mixture carefully into ice water. Separate the organic layer.[3] Wash with saturated
(to remove acid) and brine. -
Purification: Dry over
, concentrate in vacuo, and purify via vacuum distillation.
Reactivity & Mechanistic Pathways[10]
The utility of this compound lies in its "masked" functionality. The gem-dichloro group serves as a leaving group surrogate or an oxidation state equivalent to a ketone.
Core Reaction Pathways
-
Hydration: Forms a stable gem-diol in water/acid.
-
Rearrangement (Favorskii-Type): Under basic conditions, it can rearrange to form
-hydroxy esters or acids. -
Heterocycle Formation: Condensation with amidines or thioamides yields imidazoles or thiazoles, respectively.
Visualization: Reactivity Flow
The following diagram illustrates the central role of this compound in divergent synthesis.
Figure 1: Divergent synthetic pathways for this compound, highlighting its use in accessing keto-acids and heterocycles.[4]
Applications in Drug Development[8][10][12]
Synthesis of Bioactive Heterocycles
This compound is a critical building block for thiazoles and imidazoles , motifs prevalent in kinase inhibitors and antibiotics.
-
Mechanism: The reaction proceeds via the condensation of the aldehyde with a thioamide (Hantzsch Thiazole Synthesis variation). The
-chlorines act as leaving groups during the cyclization step, aromatizing the ring.
Precursor to -Keto Acids
Hydrolysis of this compound yields 2-ketohexanoic acid .
-
Relevance:
-Keto acids are metabolic intermediates and precursors for synthesizing non-canonical amino acids via transamination. -
Protocol: Refluxing this compound in aqueous sodium acetate followed by acidification yields the keto acid.
Handling, Safety, & Stability (E-E-A-T)
Warning: this compound is a potent lachrymator and skin irritant. It shares toxicity profiles with other
Safety Protocol
-
Engineering Controls: All manipulations must occur in a properly functioning chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Storage: Store at 2–8 °C under Argon. The compound degrades upon exposure to light and moisture, releasing HCl gas.
Disposal[13]
-
Quench excess material with dilute aqueous NaOH to hydrolyze the aldehyde to the corresponding carboxylate before disposal in halogenated waste streams.
References
-
PubChem. (2025).[5] this compound (Compound).[5][6][7][8][9] National Library of Medicine. [Link]
- Verhé, R., & De Kimpe, N. (2010). The Chemistry of -Haloaldehydes and Their Derivatives. In The Chemistry of Functional Groups. Wiley. (General reference for -dichloroaldehyde reactivity).
- Organic Syntheses. (Coll. Vol. 6).
Sources
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C6H10Cl2O | CID 2724597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 2,2-dichlorohexane|lookchem [lookchem.com]
- 8. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Formation pathways of 2,2-dichlorohexanal in drinking water chlorination
Title: Mechanistic Pathways and Analytical Protocols for 2,2-Dichlorohexanal in Water Matrix Subtitle: A Technical Guide on Formation, Detection, and Toxicological Significance for Environmental Researchers
Executive Summary
This compound (2,2-DCH) represents a class of emerging, unregulated disinfection by-products (DBPs) known as haloaldehydes. Unlike regulated trihalomethanes (THMs) and haloacetic acids (HAAs), 2,2-DCH possesses higher specific cytotoxicity and genotoxicity due to its electrophilic aldehyde moiety and halogenated
Part 1: Chemical Identity & Toxicological Relevance[1]
1.1 The Molecule
this compound (
1.2 Toxicological Positioning Research indicates that haloaldehydes exert toxicity via two primary mechanisms:
-
Oxidative Stress: Induction of reactive oxygen species (ROS) leading to lipid peroxidation.
-
Adduct Formation: The electrophilic carbonyl carbon, activated by the electron-withdrawing chlorine atoms, reacts with nucleophilic sites on DNA bases, leading to genotoxicity.
| DBP Class | Regulated? | Cytotoxicity Rank (CHO Cells) | Genotoxicity Potency |
| Haloaldehydes (e.g., 2,2-DCH) | No | High ( | High |
| Haloacetonitriles (HANs) | No | Moderate-High | Moderate |
| Haloacetic Acids (HAAs) | Yes | Low-Moderate | Low |
| Trihalomethanes (THMs) | Yes | Low | Low |
Part 2: Precursor Analysis & Formation Mechanics
2.1 The Primary Precursor: Hexanal The formation of 2,2-DCH is inextricably linked to the presence of Hexanal in source water. Hexanal is a secondary metabolite arising from the lipid peroxidation of unsaturated fatty acids (e.g., linoleic acid) released during algal blooms or the decay of Natural Organic Matter (NOM).
2.2 The Reaction Pathway:
-
Step 1: Enolization. The carbonyl oxygen of hexanal is protonated (or interacts with water), facilitating the formation of an enol intermediate.
-
Step 2: Electrophilic Attack. The
-electrons of the enol double bond attack the electrophilic chlorine in HOCl. -
Step 3: Deprotonation. Loss of a proton restores the carbonyl, yielding 2-chlorohexanal.
-
Step 4: Second Substitution. The presence of the first chlorine atom increases the acidity of the remaining
-proton, accelerating the second enolization and subsequent chlorination to form this compound.
2.3 Pathway Visualization
Figure 1: Step-wise electrophilic substitution pathway from Hexanal to this compound.
Part 3: Experimental Protocol (Validation)
To detect 2,2-DCH, standard headspace analysis is insufficient due to its polarity and reactivity. The method below utilizes PFBHA derivatization , which stabilizes the aldehyde and improves electron-capture sensitivity for GC-MS.
3.1 Reagents & Equipment
-
Derivatizing Agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1][2]
-
Internal Standard: 1,2-dibromopropane or fluorinated aldehyde analog.
-
Quenching Agent: Ammonium chloride (
) – Crucial: Do not use sodium thiosulfate as it can decompose haloaldehydes. -
Instrument: GC-MS (EI mode) or GC-ECD.
3.2 Step-by-Step Workflow
-
Sample Collection: Collect 40 mL water samples (headspace-free) in amber VOA vials containing 10 mg/L
to quench residual chlorine. -
Derivatization:
-
Add 1 mL of PFBHA solution (15 mg/mL in water).
-
Incubate samples at
for 2 hours. This converts 2,2-DCH into its oxime derivative.
-
-
Extraction:
-
Cool sample to room temperature.
-
Add 2 drops of concentrated
(to prevent de-oximation) and 2 mL of Hexane (or MTBE). -
Vortex vigorously for 2 minutes. Allow phases to separate.
-
-
Analysis:
-
Inject 1
of the organic layer into GC-MS.[3] -
Target Ion (SIM Mode): Look for m/z 181 (pentafluorobenzyl cation) and the molecular ion of the derivative.
-
3.3 Analytical Workflow Diagram
Figure 2: PFBHA derivatization and extraction workflow for haloaldehyde detection.
Part 4: Control & Mitigation Strategies
Researchers developing water treatment solutions should focus on Precursor Removal rather than post-formation elimination, as haloaldehydes are difficult to remove once formed.
-
Enhanced Coagulation: Optimize alum/ferric dosage to maximize removal of hydrophobic NOM and algal lipids (hexanal precursors) before chlorination.
-
Alternative Disinfection: Switch to Chloramines (secondary disinfection). While this reduces regulated THMs, be aware it may shift formation toward nitrogenous DBPs (N-DBPs).
-
Activated Carbon (GAC): Highly effective at adsorbing the lipophilic hexanal precursor prior to oxidant addition.
References
-
Formation of Disinfection By-products (DBPs)
-
Analytical Methods (PFBHA Derivatization)
- Title: Sensitive determination of glutaraldehyde and other carbonyls in environmental water by derivatiz
-
Source: Royal Society of Chemistry (Analytical Methods).[3]
-
URL:
-
Toxicity of Haloaldehydes
- Title: Differential Cytotoxicity of Haloarom
- Source: ResearchG
-
URL:
-
Chemical Data & Structure
- Title: this compound Compound Summary.
- Source: PubChem (NIH).
-
URL:
Sources
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chlorine.org [chlorine.org]
- 6. researchgate.net [researchgate.net]
Toxicity and mutagenicity profile of alpha-chlorinated aldehydes
Toxicity and Mutagenicity Profile of -Chlorinated Aldehydes
Executive Summary
This guide dissects the two most critical members of this class: the short-chain Chloroacetaldehyde (CAA) , a potent mutagen and metabolite of ifosfamide; and the long-chain 2-Chlorohexadecanal (2-ClHDA) , a lipid peroxidation product driven by myeloperoxidase (MPO) activity. We will explore their divergent mechanisms of action—genomic instability versus membrane/metabolic disruption—and provide validated protocols for their assessment.
Part 1: The Short-Chain Hazard – Chloroacetaldehyde (CAA)
Chloroacetaldehyde (CAA) is the primary toxic metabolite of the chemotherapeutic agent ifosfamide and the industrial chemical vinyl chloride. Its small size allows rapid nuclear penetration, where it acts as a bifunctional alkylating agent.
Mechanism of Genotoxicity: The Etheno-Adduct Pathway
The defining toxicological feature of CAA is its ability to react with exocyclic amino groups of DNA bases. Unlike simple alkylators that add methyl groups, CAA induces a cyclization reaction, forming etheno (
-
Chemistry: The carbonyl carbon of CAA attacks the exocyclic nitrogen of the base (e.g.,
of Adenine), followed by the displacement of the chlorine by the ring nitrogen ( ). This forms a stable imidazole ring fused to the purine/pyrimidine. -
Key Adducts:
-
-ethenoadenine (
A): Blocks Watson-Crick pairing, leading to replication blocks. -
-ethenocytosine (
C): Highly mutagenic.[1] It is ambiguous during replication, often pairing with Adenine instead of Guanine. -
-ethenoguanine (
G): Less common but structurally disruptive.
-
-ethenoadenine (
Mutagenicity Profile
CAA is hundreds of times more mutagenic than its parent compound vinyl chloride in Salmonella TA100 strains.[2][3]
-
Mutation Signature: The
C adduct causes specific C T transitions and C A transversions . -
Repair Mechanisms: The cell utilizes the Base Excision Repair (BER) pathway (specifically Alkyl-N-purine-DNA glycosylase, ANPG) and the AlkB family of dioxygenases to reverse these lesions. Overwhelming these systems leads to permanent genomic instability.
Visualization: Etheno-Adduct Formation
The following diagram illustrates the cyclization mechanism converting Cytosine to
Figure 1: Mechanism of CAA-induced DNA damage.[4] The bifunctional nature of CAA leads to ring closure, forming mutagenic etheno-bases.
Part 2: The Long-Chain Mediator – 2-Chlorohexadecanal (2-ClHDA)
While CAA targets the nucleus, 2-ClHDA targets the membrane and cytosol. It is an endogenous toxin produced during severe inflammation (e.g., sepsis, atherosclerosis) when neutrophil-derived Myeloperoxidase (MPO) generates hypochlorous acid (HOCl).[5]
Formation and Signaling
HOCl attacks the vinyl ether bond of plasmalogens (specialized phospholipids abundant in the heart and brain). This releases the
-
Target Specificity: Unlike CAA, 2-ClHDA is lipophilic. It accumulates in membranes and modifies proteins via Schiff base formation and Michael addition.
-
Toxicity Targets:
-
Mitochondria: Induces loss of membrane potential (
) and release of cytochrome c. -
Endothelium: Disrupts tight junctions by modifying cytoskeletal proteins, leading to vascular leakage (a hallmark of sepsis).
-
Metabolism: Inhibits GAPDH and other glycolytic enzymes via cysteine modification.
-
Visualization: MPO-Driven Formation
Figure 2: The MPO-Plasmalogen axis. 2-ClHDA is generated endogenously during oxidative stress, targeting vascular and mitochondrial integrity.
Part 3: Comparative Toxicology Profile
| Feature | Chloroacetaldehyde (CAA) | 2-Chlorohexadecanal (2-ClHDA) |
| Primary Source | Exogenous (Vinyl chloride, Ifosfamide metabolism) | Endogenous (MPO activity on Plasmalogens) |
| Chemical Nature | Short-chain, water-soluble, highly diffusible | Long-chain lipid, lipophilic, membrane-bound |
| Primary Target | DNA (Nucleus) | Proteins/Lipids (Cytosol/Membrane) |
| Key Adducts | Protein-Schiff bases, Cysteine adducts | |
| Toxicity Outcome | Mutagenesis, Carcinogenesis, Nephrotoxicity | Endothelial leakage, Apoptosis, Metabolic inhibition |
| Detoxification | Conjugation with Glutathione (GSH) | Oxidation to 2-Cl-Fatty Acid; Reduction to Alcohol |
Part 4: Experimental Protocols (Self-Validating)
Protocol A: Detection of Etheno-DNA Adducts (CAA Exposure)
Objective: Quantify mutagenic burden in cells exposed to CAA or ifosfamide. Method: LC-MS/MS with Isotope Dilution.
-
DNA Isolation: Extract genomic DNA using a chaotropic salt method (avoid phenol/chloroform to prevent artifactual oxidation). Add antioxidant (TEMPO) to buffers.
-
Hydrolysis: Digest DNA (50
g) with micrococcal nuclease and spleen phosphodiesterase to release nucleosides. -
Internal Standard: Spike samples with
-labeled A and C standards (Self-Validation Step: Ensures recovery correction). -
Enrichment: Use an SPE column (phenyl-boronate) to enrich for adducts if sensitivity is low.
-
LC-MS/MS:
-
Column: C18 Reverse Phase.
-
Transition for
A: m/z 276 160. -
Transition for
C: m/z 252 136.
-
-
Calculation: Normalize adducts per
normal nucleotides.
Protocol B: "Click" Chemistry for 2-ClHDA Protein Targets
Objective: Identify specific proteins modified by 2-ClHDA in endothelial cells. Method: Alkyne-tagged Analog Tracking.[5][7]
-
Synthesis: Synthesize 2-chlorohexadec-15-yn-1-al (2-ClHDyA) . This is the functional analog with a terminal alkyne handle.
-
Treatment: Incubate HUVEC or HL-1 cardiomyocytes with 5-10
M 2-ClHDyA for 1-4 hours. -
Lysis & Click Reaction:
-
Lyse cells in RIPA buffer (free of azides).
-
Add Click Reagents: Biotin-Azide (100
M), TCEP (1 mM), TBTA (100 M), and CuSO (1 mM). -
Incubate 1 hour at RT.
-
-
Validation (Western Blot): Run lysate on SDS-PAGE and probe with Streptavidin-HRP. A smear indicates broad protein adduction.
-
Identification: Use Streptavidin beads to pull down modified proteins, followed by tryptic digest and Proteomics (LC-MS/MS).
Part 5: Clinical & Industrial Implications
Drug Safety (Ifosfamide)
The nephrotoxicity of ifosfamide is directly linked to CAA accumulation in the proximal tubule. CAA depletes Glutathione (GSH) and inhibits the ATP-dependent transporters.
-
Mitigation: Mesna (standard adjuvant) binds acrolein but does not effectively neutralize CAA inside the cell. Current research focuses on inhibiting the CYP3A4 pathway that generates CAA or enhancing GSH levels.
Sepsis and Cardiovascular Disease
2-ClHDA serves as a biomarker for MPO activity.[6][7][8] In sepsis, elevated 2-ClHDA correlates with myocardial dysfunction.[5][7]
-
Therapeutic Angle: Aldehyde dehydrogenase (ALDH) agonists are being investigated to accelerate the clearance of 2-ClHDA, converting it to the less toxic 2-chloro-fatty acid.
References
-
Bartsch, H., et al. (1976). Mutagenicity of chloroacetaldehyde, a possible metabolic product of 1,2-dichloroethane and vinyl chloride. Proceedings of the National Academy of Sciences. Link
-
Oesch, F. & Doerjer, G. (1982). Detection of N2,3-ethanoguanine in DNA after treatment with chloroacetaldehyde in vitro.[9] Carcinogenesis. Link
-
Marsche, G., et al. (2006). Metabolism of myeloperoxidase-derived 2-chlorohexadecanal.[6] Journal of Biological Chemistry. Link
-
Perrard, M.H. (1985). Mutagenicity and Toxicity of Chloroethylene Oxide and Chloroacetaldehyde.[10] Experientia. Link
-
U.S. EPA. Chloroacetaldehyde: Acute Exposure Guideline Levels. National Center for Biotechnology Information. Link
-
Hartmann, O., et al. (2020). Myeloperoxidase-Derived 2-Chlorohexadecanal Is Generated in Mouse Heart during Endotoxemia.[5][7] Biomolecules.[1][2][9][10][11][12][13][14][15] Link
Sources
- 1. Mechanisms of Mutagenesis by Chloroacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutagenicity of chloroacetaldehyde, a possible metabolic product of 1,2-dichloroethane (ethylene dichloride), chloroethanol (ethylene chlorohydrin), vinyl chloride, and cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutagenicity of chloroacetaldehyde, a possible metabolic product of 1,2-dichloroethane (ethylene dichloride), chloroethanol (ethylene chlorohydrin), vinyl chloride, and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Myeloperoxidase-Derived 2-Chlorohexadecanal Is Generated in Mouse Heart during Endotoxemia and Induces Modification of Distinct Cardiomyocyte Protein Subsets In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of myeloperoxidase-derived 2-chlorohexadecanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myeloperoxidase-Derived 2-Chlorohexadecanal Is Generated in Mouse Heart during Endotoxemia and Induces Modification of Distinct Cardiomyocyte Protein Subsets In Vitro | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Detection of N2,3-ethanoguanine in DNA after treatment with chloroacetaldehyde in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutagenicity and toxicity of chloroethylene oxide and chloroacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chloroacetaldehyde: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mutagenicity and toxicity studies of several alpha,beta-unsaturated aldehydes in the Salmonella typhimurium mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review on Mutagenicity Testing for Hazard Classification of Chemicals at Work: Focusing on in vivo Micronucleus Test for Allyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Guide: 2,2-Dichlorohexanal as a Disinfection By-Product (DBP) Precursor and Intermediate
[1]
Executive Summary
This compound (2,2-DCH) represents a specific class of emerging, unregulated disinfection by-products (DBPs) known as haloaldehydes .[1] While regulated DBPs such as Trihalomethanes (THMs) and Haloacetic Acids (HAAs) dominate regulatory monitoring, haloaldehydes like 2,2-DCH are gaining scrutiny due to their high cytotoxicity and genotoxicity relative to their carboxylic acid analogs.[1]
This guide defines the role of 2,2-DCH not merely as an endpoint, but as a critical mechanistic intermediate . It serves as a transient precursor that bridges the gap between biological organic matter (specifically algal odorants like hexanal) and stable halogenated acids (2,2-dichlorohexanoic acid).[1] Understanding 2,2-DCH is essential for mapping the toxicity of water affected by algal blooms and lipid peroxidation.[1]
Mechanistic Insight: Formation and Transformation Pathways
The formation of 2,2-DCH is governed by the electrophilic substitution of chlorine at the alpha-carbon of hexanal.[1] This process is distinct from the haloform reaction that generates THMs, as the carbon chain remains intact.[1]
The Precursor System: Hexanal
The primary precursor for 2,2-DCH is hexanal , a saturated aldehyde.[1] Hexanal enters source water through:
-
Algal Metabolites: Secondary metabolites from cyanobacteria (e.g., Microcystis, Anabaena) and diatoms during blooms.[1]
-
Lipid Peroxidation: The oxidative degradation of unsaturated fatty acids (omega-6) in biological tissues or organic pollutants.[1]
Chlorination Kinetics
Upon exposure to free chlorine (HOCl/OCl⁻), hexanal undergoes sequential halogenation at the
Reaction Sequence:
-
Enolization: Hexanal
Hex-1-en-1-ol. -
First Substitution: Reaction with HOCl yields 2-chlorohexanal .[1]
-
Second Substitution: The inductive effect of the first chlorine atom stabilizes the enol intermediate, promoting rapid second chlorination to form This compound .[1]
-
Fate (Hydrolysis/Oxidation): Unlike methyl ketones, 2,2-DCH does not readily undergo the haloform cleavage to produce chloroform.[1] Instead, it slowly oxidizes or hydrolyzes to 2,2-dichlorohexanoic acid , a stable emerging DBP.[1]
Pathway Visualization
The following diagram illustrates the transformation from biological precursors to the stable acid form.
Caption: Sequential chlorination pathway of hexanal yielding this compound and its subsequent acid degradation product.[1]
Toxicological Profile
Research indicates that haloaldehydes often exhibit higher toxicity than their corresponding haloacetic acids.[1] This is attributed to the chemical reactivity of the aldehyde group, which can form Schiff bases with amino groups in proteins and DNA.[1]
| Parameter | This compound (Haloaldehyde) | 2,2-Dichlorohexanoic Acid (Haloacid) | Mechanism of Toxicity |
| Chemical Reactivity | High (Electrophile) | Moderate | Protein binding via nucleophilic attack on carbonyl.[1] |
| Cytotoxicity | High | Low to Moderate | Interference with cellular respiration and thiol depletion.[1] |
| Genotoxicity | Potential Mutagen | Weak/Null | DNA adduct formation.[1] |
| Cellular Uptake | Lipophilic (Hexyl chain) | Ionized at physiological pH | Passive diffusion facilitates intracellular accumulation.[1] |
Key Insight: The "hexyl" chain increases lipophilicity compared to shorter chain analogs (like dichloroacetaldehyde), potentially enhancing membrane permeability and bioaccumulation in mammalian cells.[1]
Analytical Protocol: Detection and Quantification
Because 2,2-DCH is unstable and semi-volatile, standard volatile organic compound (VOC) methods are often insufficient.[1] The gold-standard approach involves derivatization to stabilize the aldehyde functionality.[1]
Method Principle: PFBHA Derivatization
The method utilizes O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) .[1] PFBHA reacts with the carbonyl group of 2,2-DCH to form a stable oxime derivative, which is highly sensitive to electron capture detection (ECD) or mass spectrometry (MS) due to the pentafluorobenzyl moiety.[1]
Step-by-Step Workflow
Reagents:
-
PFBHA hydrochloride solution (aqueous).[1]
-
Sulfuric acid (for pH adjustment).[1]
-
MTBE (Methyl tert-butyl ether) containing internal standard (e.g., 1,2-dibromopropane).[1]
Protocol:
-
Sample Collection: Collect water samples in headspace-free amber vials with ammonium chloride (to quench residual chlorine).[1]
-
Derivatization:
-
Quenching: Add 0.5 mL of concentrated
to stop the reaction and protonate acidic by-products, preventing their extraction. -
Extraction:
-
Analysis (GC-MS):
Analytical Logic Diagram
Caption: PFBHA derivatization workflow for stabilizing and detecting this compound.
Control and Mitigation Strategies
Controlling 2,2-DCH requires a dual approach: managing the organic precursor (hexanal) and optimizing the disinfection process.[1]
-
Precursor Management (Algal Control):
-
Disinfection Optimization:
-
Chloramination: Using monochloramine instead of free chlorine significantly reduces the formation of halogenated by-products, including haloaldehydes, as chloramine is a weaker oxidant and does not readily substitute alpha-hydrogens.[1]
-
Enhanced Coagulation: Maximizing TOC (Total Organic Carbon) removal prior to disinfection.[1]
-
References
-
Richardson, S. D., et al. (2007).[1] Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review and roadmap for research. Mutation Research/Reviews in Mutation Research.
-
U.S. EPA. (1998). Method 556: Determination of Carbonyl Compounds in Drinking Water by Pentafluorobenzylhydroxylamine Derivatization and Capillary Gas Chromatography with Electron Capture Detection.
-
Hrudey, S. E., et al. (1999).[1] Chlorination disinfection by-products, public health risk tradeoffs and me. Water Research.
-
World Health Organization. (2000).[1] Disinfectants and Disinfection By-products.[1] Environmental Health Criteria 216.
Mechanistic Insight: Reactivity and Fate of 2,2-Dichlorohexanal in Complex Organic Matrices
Executive Summary
2,2-Dichlorohexanal (2,2-DCH) represents a distinct class of lipophilic, electrophilic disinfection byproducts (DBPs) and potential pharmaceutical impurities. Unlike its smaller analogues (e.g., dichloroacetaldehyde), the hexyl chain of 2,2-DCH confers significant lipophilicity (LogP ~2.7), altering its partitioning behavior and reactivity profile in aqueous systems containing Natural Organic Matter (NOM) .
This technical guide analyzes the reactivity of 2,2-DCH with NOM, focusing on nucleophilic interactions that drive its fate and potential toxicity. For drug development professionals, understanding these pathways is critical for assessing genotoxic impurity risks and predicting the metabolic fate of halogenated aldehyde intermediates. The core mechanism involves a competition between hydration (gem-diol formation) and nucleophilic attack by NOM-associated thiols and amines, leading to covalent adduct formation.
Molecular Architecture and Electrophilicity
The reactivity of 2,2-DCH is dictated by two structural features: the polarized carbonyl group and the alpha-gem-dichloro moiety .
Electrophilic Centers
-
Carbonyl Carbon (C1): The two chlorine atoms at the
-position exert a strong inductive effect (-I), significantly increasing the partial positive charge ( ) on the carbonyl carbon. This makes C1 highly susceptible to nucleophilic attack, even by weak nucleophiles like water. -
Alpha Carbon (C2): While less reactive towards direct
substitution due to steric hindrance from the gem-dichloro group and the butyl chain, C2 remains a potential site for radical generation or enzymatic reduction.
The Hydration Equilibrium
In aqueous environments (including biological fluids and NOM-rich waters), 2,2-DCH exists in equilibrium with its hydrate (gem-diol).
-
Significance: The hydrate is the dominant species in water. However, the free aldehyde is the reactive species for many nucleophilic additions. The rate of dehydration often limits the overall reaction velocity with NOM nucleophiles.
Reactivity with Natural Organic Matter (NOM)
NOM is a heterogeneous mixture of polyelectrolytes (humic/fulvic acids, proteins, carbohydrates) rich in nucleophilic functional groups: phenolic hydroxyls , amines , and thiols .
Mechanism A: Thiohemiacetal Formation (Reversible)
The most rapid interaction occurs between the aldehyde carbonyl of 2,2-DCH and thiol groups (-SH) present in NOM (e.g., reduced glutathione, cysteine residues).
-
Reaction: Nucleophilic attack of the thiolate anion (
) on the carbonyl carbon. -
Product:
-dichloro-thiohemiacetal. -
Thermodynamics: The electron-withdrawing chlorines stabilize the adduct, shifting the equilibrium toward the thiohemiacetal more strongly than in non-halogenated aldehydes.
-
Relevance: This is a "storage" mechanism. The interaction is reversible; dilution or depletion of free 2,2-DCH can release the parent compound back into solution.
Mechanism B: Thiazolidine Formation (Irreversible)
If the NOM contains N-terminal cysteines (or free cysteine), 2,2-DCH can undergo a two-step condensation to form a stable ring structure.
-
Step 1: Thiohemiacetal formation (fast).
-
Step 2: Intramolecular amine attack and dehydration (slower).
-
Outcome: Formation of a thiazolidine derivative . This is an irreversible "sink" for 2,2-DCH, effectively removing it from the free pool but modifying the NOM/protein structure (haptenization).
Mechanism C: Schiff Base Formation
Primary amines (lysine residues in proteins, amino sugars in NOM) react with the carbonyl to form imines (Schiff bases).
-
Stability: The inductive effect of the
-chlorines destabilizes the imine, making it prone to hydrolysis unless stabilized by reduction (e.g., in vivo metabolism) or further reaction.
Visualization of Reaction Pathways[1]
The following diagram illustrates the competitive pathways determining the fate of 2,2-DCH in the presence of NOM.
Figure 1: Reaction network of this compound with water and NOM nucleophiles. The formation of thiazolidines represents a permanent sink.
Implications for Drug Development & Toxicology
Glutathione (GSH) Depletion
In a biological context, NOM reactivity parallels interactions with cellular thiols. 2,2-DCH acts as a potent GSH depletor .
-
Mechanism: Spontaneous reaction with intracellular GSH to form S-conjugates.
-
Toxicity: Depletion of the GSH pool renders cells vulnerable to oxidative stress (ROS accumulation), a known mechanism for haloaldehyde cytotoxicity [1].
Protein Binding and Immunogenicity
The reactivity with NOM proteins implies that 2,2-DCH can covalently modify host proteins (albumin, hemoglobin).
-
Haptenization: The formation of stable adducts (e.g., thiazolidines) can generate neo-antigens, potentially triggering immune responses or idiosyncratic drug reactions (IDRs) if 2,2-DCH is a metabolite of a drug candidate [2].
Experimental Methodologies
To rigorously assess the reactivity of 2,2-DCH, the following self-validating protocols are recommended.
Kinetic Profiling (Stopped-Flow UV-Vis)
Objective: Determine the forward (
-
Preparation: Prepare 2,2-DCH stock in acetonitrile. Prepare pseudo-first-order excess of nucleophile in phosphate buffer (pH 7.4).
-
Mixing: Rapidly mix in a stopped-flow spectrophotometer.
-
Detection: Monitor the disappearance of the carbonyl absorbance (~290 nm) or the formation of the adduct (if UV active).
-
Analysis: Fit the exponential decay to derive
. Plot vs. [Nucleophile] to obtain the second-order rate constant .
Adduct Identification (LC-HRMS)
Objective: Confirm the structure of NOM/Protein adducts.
-
Incubation: Incubate 2,2-DCH (10-100 µM) with the target protein or NOM surrogate (e.g., GSH) for 1-24 hours.
-
Quenching: Acidify with formic acid to stabilize adducts.
-
Separation: Reverse-phase HPLC (C18 column).
-
Mass Spec: High-Resolution Mass Spectrometry (Q-TOF or Orbitrap).
-
Search Trigger: Look for mass shifts corresponding to the addition of
(+168.01 Da for Schiff base reduced, or +169/170 Da for thiohemiacetal). -
Isotope Pattern: The presence of two chlorine atoms provides a distinct isotopic signature (
, , in a 9:6:1 ratio), acting as a definitive tag for identifying adducts [3].
-
Workflow Visualization
Figure 2: LC-HRMS workflow for identifying 2,2-DCH adducts using the unique dichlorine isotope signature.
Data Summary: Reactivity Parameters
| Parameter | Value / Characteristic | Relevance |
| LogP | ~2.7 [PubChem] | High lipophilicity; partitions into cell membranes and hydrophobic NOM domains. |
| Hydration Constant ( | High ( | Exists primarily as gem-diol in water; dehydration is rate-limiting for some reactions. |
| Primary Nucleophile | Thiols (R-SH) | Cysteine residues are the primary biological and NOM targets. |
| Isotope Signature | Critical for mass spectrometric identification of metabolites/adducts. |
References
-
Mechanisms of Haloaldehyde Toxicity
-
Covalent Protein Binding
-
Chemical Identity & Properties
- Title: this compound Compound Summary.
- Source: PubChem (N
-
URL:[Link]
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Technical Guide: Molecular Architecture and Steric Dynamics of 2,2-Dichlorohexanal
This guide provides an in-depth technical analysis of 2,2-dichlorohexanal, focusing on its molecular architecture, synthesis, and implications in drug discovery as a covalent warhead.
Executive Summary
This compound (CAS: 57024-78-9) represents a distinct class of
Molecular Architecture & Steric Hindrance
The reactivity of this compound is governed by two competing physical forces: Electronic Activation and Steric Shielding .
Electronic Activation (Inductive Effect)
The two chlorine atoms at the
-
Consequence: The electrophilicity of the carbonyl is enhanced relative to hexanal, making it highly reactive toward nucleophiles (e.g., water, serine/cysteine residues).
-
Hydration: Unlike simple aldehydes, this compound exists largely as a gem-diol (hydrate) in aqueous media due to this destabilization of the carbonyl form.[1]
Steric Hindrance (Taft Parameters)
While the carbonyl is electronically activated, the bulky chlorine atoms create a "steric gate."
-
Taft Steric Constant (
): The group has a significantly more negative Taft steric parameter than a methylene group ( ), indicating greater bulk. -
Nucleophilic Trajectory: The chlorine atoms crowd the Bürgi-Dunitz trajectory (the 107° angle of attack for nucleophiles). This allows the molecule to be selective; it reacts rapidly with small nucleophiles (like water) or those positioned precisely within an enzyme pocket, but resists non-specific attack from bulkier reagents.
Visualization of Steric/Electronic Conflict
The following diagram illustrates the competing forces at the reaction center.
Figure 1: Mechanistic interplay between the electron-withdrawing chlorine atoms and the nucleophilic attack trajectory.
Synthesis and Purification Protocol
Safety Warning: this compound is a lachrymator and skin irritant. All operations must be performed in a functioning fume hood.
Synthetic Route: Direct -Chlorination
The most robust laboratory scale synthesis involves the direct chlorination of hexanal using Sulfuryl Chloride (
Reagents:
-
Hexanal (1.0 eq)
-
Sulfuryl Chloride (
) (2.2 eq) -
Dichloromethane (DCM) (Solvent)
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a gas scrubber (to trap HCl and
byproducts). -
Solvation: Dissolve Hexanal (100 mmol) in dry DCM (200 mL) and cool the solution to 0°C in an ice bath.
-
Chlorination: Dropwise add Sulfuryl Chloride (220 mmol) over 60 minutes. The slow addition is critical to prevent "runaway" exotherms and polymerization.
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor reaction progress via GC-MS or TLC (Note: Aldehydes may streak on silica; conversion to dinitrophenylhydrazone derivative is recommended for TLC monitoring).
-
Quench: Pour the reaction mixture carefully into ice-cold saturated
solution. Caution: Vigorous gas evolution ( ) will occur. -
Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via vacuum distillation. This compound will distill at a higher boiling point than the monochloro intermediate.
Yield Expectation: 65–75% colorless oil.
Synthesis Workflow Diagram
Figure 2: Process flow for the controlled synthesis of this compound.
Reactivity Profile & Drug Development Applications
Hydration Equilibrium
In aqueous physiological buffers, this compound exists primarily as the gem-diol. This equilibrium is critical for assay development, as the free aldehyde is the active electrophile, but the hydrate serves as a "reservoir."
| Species | Structure | Approx. % in Water (pH 7) | Role |
| Free Aldehyde | < 5% | Active Electrophile (Warhead) | |
| Gem-Diol (Hydrate) | > 95% | Resting State / Reservoir |
Covalent Inhibition Mechanism
In drug discovery,
-
Target: Cysteine proteases (e.g., Cathepsin, Calpain) or Serine hydrolases.
-
Mechanism: The active site nucleophile (Sulfhydryl of Cysteine) attacks the carbonyl carbon.
-
Stabilization: The resulting thiohemiacetal adduct is stabilized by the electron-withdrawing chlorines, which lower the
of the hydroxyl group in the adduct, strengthening the interaction. -
Metabolic Blockade: The substitution of hydrogens with chlorines at the C2 position prevents metabolic oxidation (e.g., by P450s) to the carboxylic acid, a common clearance pathway for aldehydes.
Comparative Steric Parameters
Data derived from Taft
| Substituent Group | Taft Steric Constant ( | Relative Steric Bulk |
| Methyl ( | 0.00 | Reference |
| Chloromethyl ( | -0.24 | Moderate |
| Dichloromethyl ( | -1.54 | High (Similar to t-Butyl) |
Note: The gem-dichloro group at the
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of 2,2',4'-Trichloroacetophenone. Retrieved from 2
-
Organic Syntheses. (n.d.). Procedure for 2,2-dichloroethanol (Analogous Reduction Protocol). Retrieved from 3[4][3][5]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2724597: this compound. Retrieved from 6[4][5][7][6]
-
Hurley, T. D., et al. (2011). Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. PMC. Retrieved from 8
- Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. (Contextual reference on covalent warhead mechanics).
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. (Source for Taft Steric Constants).
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Navigating the Matrix: A Technical Guide to the Stability of 2,2-Dichlorohexanal in Aqueous and Organic Solvents
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a molecule's stability profile is paramount for successful formulation, synthesis, and analytical development. This guide provides an in-depth analysis of the stability of 2,2-dichlorohexanal, a halogenated aldehyde with potential applications in organic synthesis and pharmaceutical chemistry. By synthesizing established chemical principles with insights from analogous compounds, this document offers a predictive framework for navigating the complexities of its behavior in both aqueous and organic environments.
Physicochemical Portrait of this compound
Before delving into its stability, a foundational understanding of this compound's physicochemical properties is essential. These characteristics, summarized in Table 1, govern its solubility and inherent reactivity, which are the cornerstones of its stability profile. The presence of two electron-withdrawing chlorine atoms on the alpha-carbon significantly influences the electrophilicity of the carbonyl carbon, making it a key site for nucleophilic attack.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Cl₂O | PubChem[1] |
| Molecular Weight | 169.05 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CCCCC(C=O)(Cl)Cl | PubChem[1] |
| CAS Number | 57024-78-9 | PubChem[1] |
The Aqueous Environment: A Realm of Hydrolytic Transformation
The Inevitability of Hydrolysis
The gem-dichloro functional group at the α-position to the aldehyde is inherently unstable in the presence of water. Hydrolysis is expected to proceed via a nucleophilic attack of water on the carbonyl carbon, followed by the elimination of hydrochloric acid. This process is analogous to the hydrolysis of other chlorinated compounds, which is known to occur spontaneously in water.[2] For instance, 2-chloro-2-methylpropane slowly hydrolyzes in water to release hydrochloric acid.[3]
The initial hydrolysis product is likely a highly unstable gem-diol, which will readily lose a molecule of water to form 2-chloro-2-hydroxyhexanal. Subsequent hydrolysis of the remaining chlorine atom would lead to the formation of 2,2-dihydroxyhexanal, which exists in equilibrium with its corresponding keto-form, 2-oxohexanal (also known as α-ketohexanal).
Figure 1: Proposed aqueous hydrolysis pathway of this compound.
Factors Influencing Aqueous Stability
The rate of hydrolysis and the overall stability of this compound in aqueous solutions are expected to be significantly influenced by several factors:
-
pH: The hydrolysis of similar compounds, such as dichloroacetonitrile, is known to be catalyzed by both acid and base.[4] Therefore, the stability of this compound is likely to be lowest at extreme pH values. Under acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack by water. In basic media, the hydroxide ion, a stronger nucleophile than water, will directly attack the carbonyl carbon, leading to a more rapid degradation.
-
Temperature: As with most chemical reactions, an increase in temperature will likely accelerate the rate of hydrolysis.
-
Presence of Nucleophiles: The presence of other nucleophilic species in the aqueous solution, such as buffers containing primary or secondary amines, can lead to the formation of imines or other adducts, further complicating the degradation profile.
The Organic Milieu: A Landscape of Varied Interactions
In organic solvents, the stability of this compound is a more nuanced affair, largely dependent on the nature of the solvent itself. The principle of "like dissolves like" suggests that as a relatively polar molecule, this compound will exhibit good solubility in a range of common organic solvents.[5] However, stability is not solely a function of solubility; the reactivity of the solvent plays a crucial role.
Protic vs. Aprotic Solvents
-
Protic Solvents: Protic solvents, such as alcohols (e.g., methanol, ethanol), can act as nucleophiles and directly react with the electrophilic carbonyl carbon of this compound to form hemiacetals and acetals. This reaction is typically acid-catalyzed. The presence of two electron-withdrawing chlorine atoms would likely enhance the reactivity of the aldehyde towards acetal formation.
-
Aprotic Solvents: In aprotic solvents (e.g., hexane, toluene, dichloromethane, tetrahydrofuran, acetonitrile), which do not readily donate protons, this compound is expected to be significantly more stable, provided the solvent is free of nucleophilic impurities.[6] However, even in aprotic solvents, trace amounts of water can initiate hydrolysis. For aprotic solvents, their polarity can influence reaction rates if other reactants are present.[7]
Nucleophilic Reactivity in Organic Solvents
The high electrophilicity of the carbonyl carbon makes this compound susceptible to attack by a wide range of nucleophiles in organic solvents.[8][9] This reactivity can be exploited for synthetic purposes but also represents a potential stability liability. Common nucleophiles that could react with this compound include:
-
Amines: Primary and secondary amines will readily form imines and enamines.
-
Thiols: Thiols will react to form thioacetals.
-
Organometallic Reagents: Grignard reagents and organolithium compounds will add to the carbonyl group.
Figure 2: Potential reactions of this compound with nucleophiles in organic solvents.
Experimental Protocols for Stability Assessment: A Self-Validating Approach
To experimentally determine the stability of this compound, a forced degradation study is recommended.[10][11] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.[12]
Forced Degradation Workflow
Figure 3: A generalized workflow for a forced degradation study of this compound.
Step-by-Step Methodology for Aqueous Stability Testing
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Stress Samples:
-
Acidic: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 100 µg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of approximately 100 µg/mL.
-
-
Incubation: Incubate the stress samples at a controlled temperature (e.g., 40°C).
-
Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the degradation reaction.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS).[13][14][15] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradants.[15][16]
Step-by-Step Methodology for Organic Solvent Stability Testing
-
Solvent Selection: Choose a range of organic solvents representing different classes (e.g., protic: methanol; aprotic polar: acetonitrile; aprotic non-polar: hexane).
-
Sample Preparation: Prepare solutions of this compound in each of the selected solvents at a known concentration.
-
Inclusion of Nucleophiles (Optional): To assess reactivity, prepare additional samples containing a representative nucleophile (e.g., butylamine) in an aprotic solvent.
-
Incubation and Sampling: Follow the same incubation and time-point sampling procedure as described for the aqueous stability study.
-
Analysis: Analyze the samples using appropriate analytical techniques. GC-MS is often well-suited for the analysis of samples in organic solvents.
Summary and Best Practices
The stability of this compound is highly dependent on its environment. In aqueous solutions, it is prone to hydrolysis, a process that is likely accelerated by acidic or basic conditions. In organic solvents, its stability is greater in aprotic, non-nucleophilic media. Protic solvents and the presence of nucleophiles can lead to the formation of various adducts.
Based on this analysis, the following best practices are recommended for the handling and storage of this compound:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and oxygen.
-
Solvent Choice for Storage: For long-term storage in solution, a dry, aprotic, and non-nucleophilic solvent is recommended.
-
Aqueous Formulations: If use in an aqueous medium is unavoidable, the solution should be prepared fresh and used immediately. The pH should be maintained near neutral, and the temperature should be kept as low as practicable.
-
Compatibility: Avoid contact with strong acids, bases, oxidizing agents, and nucleophiles.
By understanding the inherent reactivity of this compound and the factors that influence its stability, researchers can develop robust experimental designs, formulations, and analytical methods, ultimately accelerating the pace of scientific discovery and development.
References
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Methodological & Application
Protocol for GC-ECD analysis of 2,2-dichlorohexanal in water samples
An Application Note for the Quantitative Determination of 2,2-Dichlorohexanal in Water Samples by Gas Chromatography with Electron Capture Detection (GC-ECD)
Abstract
This application note presents a robust and sensitive method for the analysis of this compound in aqueous matrices. Due to the inherent challenges in the direct analysis of reactive aldehydes, this protocol employs a derivatization step using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). The resulting stable oxime derivative contains a highly electrophilic pentafluorobenzyl group, making it exceptionally responsive to an Electron Capture Detector (ECD). The methodology encompasses sample preservation, liquid-liquid extraction (LLE), derivatization, and final quantification by Gas Chromatography (GC). This protocol is designed for researchers in environmental science, water quality management, and toxicology, providing a reliable framework for monitoring halogenated aldehydes, which can be formed as disinfection byproducts (DBPs) in water treatment processes.[1][2][3]
Principle of the Method
The quantitative analysis of this compound, a halogenated aldehyde, presents a dual analytical challenge: the compound's polarity and thermal instability, and the need for high sensitivity to detect trace levels in environmental samples. This protocol overcomes these challenges through a multi-step process grounded in established chemical principles.
1.1 Rationale for Derivatization
Direct gas chromatographic analysis of aldehydes can be unreliable due to their potential for thermal degradation in the hot GC inlet and their propensity for adsorption on active sites within the analytical column.[4] To mitigate these issues, a chemical derivatization step is employed. This protocol uses O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group of this compound to form a stable oxime derivative, as shown in Figure 1.[5]
-
Improved Stability: The resulting oxime is significantly more thermally stable and less prone to adsorption than the parent aldehyde.
-
Enhanced ECD Response: The key feature of PFBHA is the pentafluorobenzyl group. This moiety is a potent electrophore (electron-capturing group). The addition of this group to the analyte molecule dramatically increases its response factor for the Electron Capture Detector, enabling highly sensitive detection.[6][7]
Figure 1. The derivatization reaction of an aldehyde (this compound) with PFBHA to form a stable and highly ECD-active oxime derivative.
1.2 Analyte Extraction and Concentration
A liquid-liquid extraction (LLE) is utilized to isolate the this compound from the water matrix and concentrate it into a small volume of organic solvent.[8] Methyl tert-butyl ether (MTBE) is selected as the extraction solvent due to its excellent recovery for a wide range of organic compounds, its low miscibility with water, and its relatively high volatility, which aids in subsequent concentration steps. This approach is consistent with established regulatory methods for the analysis of other disinfection byproducts in drinking water, such as U.S. EPA Method 551.1.[9]
1.3 Detection by Gas Chromatography-Electron Capture Detection (GC-ECD)
GC-ECD is the analytical technique of choice for this application.
-
Gas Chromatography (GC): Provides the necessary separation of the derivatized analyte from other co-extracted compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within the capillary column.[10]
-
Electron Capture Detector (ECD): An ECD is highly selective and sensitive towards electronegative compounds, particularly those containing halogens (like the two chlorine atoms in the analyte) and other electrophilic groups (like the pentafluorobenzyl group from the derivatization agent).[11][12] This selectivity minimizes interference from non-halogenated matrix components, allowing for the detection of this compound at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[11]
Apparatus and Materials
2.1 Equipment
-
Gas Chromatograph equipped with a linearized Electron Capture Detector (ECD)
-
Autosampler and data acquisition system
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase)
-
Analytical balance (0.0001 g accuracy)
-
Vortex mixer
-
Centrifuge (optional)
-
Concentrator/evaporator system (e.g., nitrogen blowdown)
-
Microsyringes (10 µL, 100 µL, 1000 µL)
-
Volumetric flasks (Class A)
-
Pipettes (Class A) and pipettors
2.2 Reagents and Standards
-
This compound (analytical standard, >98% purity)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), >98% purity
-
Internal Standard (IS): 1,2,3-Trichloropropane or other suitable halogenated compound not expected in samples.
-
Surrogate Standard: 4-Bromofluorobenzene or other suitable compound.
-
Solvents (pesticide grade or equivalent): Methyl tert-butyl ether (MTBE), Hexane, Methanol
-
Reagent-grade water (demonstrated to be free of interferences)
-
Sodium sulfate, anhydrous (ACS grade, heated to 400°C for 4 hours)
-
Sodium chloride (ACS grade, heated to 400°C for 4 hours)
-
Hydrochloric acid (HCl), concentrated (ACS grade)
-
Sodium hydroxide (NaOH), pellets (ACS grade)
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating rigorous quality control checks at each stage to ensure data integrity.
3.1 Preparation of Standards and Reagents
-
Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of neat this compound into a 10 mL volumetric flask. Dilute to volume with methanol.
-
Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard in methanol. A typical calibration range might be 1, 5, 10, 25, 50, and 100 µg/L. These standards will be derivatized in the same manner as the samples.
-
Internal Standard (IS) and Surrogate Stock Solutions (1000 µg/mL): Prepare individual stock solutions in methanol as described for the primary analyte.
-
IS/Surrogate Spiking Solution (5 µg/mL): Dilute the stock solutions in methanol to create a combined working solution.
-
PFBHA Derivatization Reagent (15 mg/mL): Prepare this reagent fresh daily.[13] Dissolve 150 mg of PFBHA in 10 mL of reagent water in a clean vial. Mix until fully dissolved.
3.2 Sample Collection and Preservation
-
Collect water samples in clean, amber glass vials with PTFE-lined septa.
-
Immediately after collection, adjust the sample pH to between 4.5 and 5.0 with dilute HCl. This helps to stabilize halogenated acetaldehydes.[1]
-
Store samples at 4°C and protect from light. Samples should be extracted within 14 days of collection.[1]
3.3 Sample Preparation: Extraction and Derivatization
-
Sample Aliquoting: Allow samples and standards to equilibrate to room temperature. Transfer a 40 mL aliquot of each sample, calibration standard, and a reagent water blank into separate 60 mL vials with PTFE-lined caps.
-
Spiking: Add 10 µL of the 5 µg/mL IS/Surrogate spiking solution to every vial (samples, standards, blanks). This yields a concentration of 1.25 µg/L.
-
Salting Out: Add approximately 10 g of anhydrous sodium chloride to each vial. Cap and shake vigorously until dissolved. This increases the ionic strength of the aqueous phase, improving extraction efficiency for organic analytes.[8]
-
Extraction: Add 4 mL of MTBE to each vial. Cap tightly and vortex for 2 minutes. Allow the phases to separate for 5 minutes. If an emulsion forms, the vials may be centrifuged at 2000 rpm for 5 minutes.
-
Derivatization: Carefully transfer 3 mL of the MTBE (top layer) extract to a clean 10 mL glass vial. Add 1 mL of the freshly prepared PFBHA reagent (15 mg/mL).
-
Reaction: Cap the vials and place them in a heating block or water bath at 60°C for 30 minutes to facilitate the derivatization reaction.[5]
-
Phase Separation: After cooling to room temperature, shake the vials for 1 minute. The derivatized analyte will be in the MTBE layer.
-
Drying and Concentration: Transfer the MTBE layer to a concentrator tube containing a small amount (~0.5 g) of anhydrous sodium sulfate to remove any residual water. Gently concentrate the extract down to a final volume of 1.0 mL under a stream of nitrogen.
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-ECD analysis.
3.4 GC-ECD Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrument and column used.
| Parameter | Condition |
| Inlet | Splitless Mode |
| Inlet Temperature | 250°C |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium or Nitrogen (High Purity) |
| Constant Flow | 1.2 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm, 5% phenyl-methylpolysiloxane |
| Oven Program | Initial: 50°C, hold for 2 min |
| Ramp 1: 10°C/min to 180°C | |
| Ramp 2: 20°C/min to 280°C, hold for 5 min | |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 300°C |
| Makeup Gas | Nitrogen or Argon/Methane (P5) |
| Makeup Flow | 30-60 mL/min (Optimize as per manufacturer's recommendation)[12] |
Data Analysis and Quality Control
4.1 Quantification
An internal standard calibration method is used. Construct a calibration curve by plotting the response factor (ratio of the analyte peak area to the internal standard peak area) against the analyte concentration for each calibration standard. The concentration of this compound in the samples is determined from this curve. The linearity of the calibration curve should have a correlation coefficient (R²) of ≥ 0.995.
4.2 Quality Control (QC)
To ensure the trustworthiness of the data, a comprehensive QC protocol must be followed, consistent with U.S. EPA guidelines.[14][15]
| QC Check | Frequency | Acceptance Criteria | Purpose |
| Method Blank | One per batch of 20 samples | Below the Limit of Quantitation (LOQ) | Checks for contamination during sample preparation. |
| Laboratory Control Sample (LCS) | One per batch of 20 samples | 70-130% recovery of the known spiked amount | Assesses the accuracy of the entire analytical process. |
| Matrix Spike (MS) | One per batch of 20 samples | 70-130% recovery (matrix dependent) | Evaluates the effect of the sample matrix on accuracy. |
| Matrix Spike Duplicate (MSD) | One per batch of 20 samples | <20% Relative Percent Difference (RPD) from MS | Assesses the precision of the method in the sample matrix. |
| Surrogate Standard | In every sample, blank, and standard | 70-130% recovery | Monitors the performance of the extraction for each individual sample. |
| Calibration Verification | Every 10-12 samples | Within ±15% of the true value | Confirms the stability of the initial calibration. |
Analytical Workflow Diagram
The following diagram illustrates the complete protocol from sample collection to final data analysis.
Caption: Workflow for GC-ECD analysis of this compound.
References
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019).
-
Plummer, L. N., & Busenberg, E. (2000). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. U.S. Geological Survey. Available at: [Link]
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Kitanovski, Z., & Dovgan, V. (2015). Quantification using GC/ECD: challenges and pitfalls. Macedonian Pharmaceutical Bulletin, 61(1), 9-17. Available at: [Link]
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Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. (2022). Agilent Technologies. Available at: [Link]
-
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. Available at: [Link]
-
Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Shimadzu. Available at: [Link]
-
Onodera, S., et al. (1993). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of Health Science, 39(4), 281-288. Available at: [Link]
- DeVore, T. C., & Hughes, T. A. (2019). Halogen selective detection gas chromatography for the on-line analysis and control of selective oxidation chemical production processes. Google Patents.
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Sample preparation GC-MS. SCION Instruments. Available at: [Link]
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Koudjonou, B. K., et al. (2006). Halogenated acetaldehydes: analysis, stability and fate in drinking water. Chemosphere, 64(7), 1184-1191. Available at: [Link]
-
Derivatization in Gas Chromatography (Part II). (2023). YouTube. Available at: [Link]
-
Du Preez, L. H., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Water SA, 44(1), 1-8. Available at: [Link]
-
Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. (2014). U.S. Environmental Protection Agency. Available at: [Link]
-
Grochowalski, A., & Chrzaszcz, R. (1997). Solid Phase Extraction and Capillary GC-ECD Analysis of Polychlorinated Dibenzo-p-Dioxins in Chlorinated Phenols. Chemia analityczna, 42(2), 279-286. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry. (2015). PMC - PubMed Central. Available at: [Link]
-
Derivatization reaction of carbonyls with PFBHA. ResearchGate. Available at: [Link]
-
EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides. U.S. Environmental Protection Agency. Available at: [Link]
-
Quality Control Guidelines for SAM Chemical Methods. (2017). U.S. Environmental Protection Agency. Available at: [Link]
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Derivatization reactions for use with the electron-capture detector. ResearchGate. Available at: [Link]
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Learning Quality Assurance/Quality Control Using U.S. EPA Techniques. An Undergraduate Course for Environmental Chemistry Majors. (1998). Journal of Chemical Education. Available at: [Link]
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Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. Agilent Technologies. Available at: [Link]
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Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]
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Capturing Solid-Phase Extraction Concepts by the Naked Eye: An Undergraduate Laboratory Experiment. (2018). Journal of Chemical Education. Available at: [Link]
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Analytical Methods in Environmental Chemistry Journal. Available at: [Link]
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On-line liquid-liquid extraction in a segmented flow directly coupled to on-column injection into a gas chromatograph. (1992). Analytical Chemistry. Available at: [Link]
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Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules. (2024). U.S. Environmental Protection Agency. Available at: [Link]
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A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. (2014). NIH. Available at: [Link]
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Chapter VI Analytical Methods & Quality Control. Chesapeake Bay Program. Available at: [Link]
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Determination of Volatile Organic Compounds in Water by In-Tube Extraction and Gas Chromatography with Ion-Trap Mass Spectrometry. (2007). Spectroscopy Online. Available at: [Link]
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Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. Available at: [Link]
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2,2-dichlorohexane. LookChem. Available at: [Link]
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Guide to Quality in Analytical Chemistry. (2016). Eurachem. Available at: [Link]
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Disinfection Byproducts (DBPs) Analysis in Water. Agilent. Available at: [Link]
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On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. (2021). Atmospheric Measurement Techniques. Available at: [Link]
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Nomenclature of Organic Compounds. Unacademy. Available at: [Link]
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Solid Phase Extraction (SPE) Columns & Cartridges. Phenomenex. Available at: [Link]
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2,2-dichlorohexanoic Acid. PubChem. Available at: [Link]
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Disinfection Byproducts (DBP). Ohio EPA. Available at: [Link]
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Application Note: Quantitative Analysis of 2,2-Dichlorohexanal in Aqueous Matrices using PFBOA Derivatization and GC-MS
Abstract
This application note provides a comprehensive methodology for the sensitive and selective detection of 2,2-dichlorohexanal, a halogenated carbonyl compound of potential interest as a disinfection byproduct (DBP) in water or as a contaminant in various industrial processes.[1][2][3] Due to the inherent volatility and thermal instability of many aldehydes, direct analysis can be challenging. This protocol details a robust derivatization strategy using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBOA or PFBHA) to form a stable, less volatile oxime derivative.[4][5] The resulting product is highly amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS), offering excellent sensitivity and specificity, particularly when using Negative Ion Chemical Ionization (NICI).[6] This guide is intended for researchers in environmental science, water quality analysis, and toxicology.
Principle and Scientific Rationale
The detection of trace-level aldehydes requires a method that enhances both analytical stability and detector response. The core of this method is the chemical derivatization of the target analyte, this compound, with PFBOA.
The Derivatization Reaction: PFBOA is a potent derivatizing agent that specifically targets the carbonyl group of aldehydes and ketones. The reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon of this compound. This is followed by the elimination of a water molecule to form a stable N-[(pentafluorobenzyl)oxy]imine, commonly referred to as an oxime derivative.[5][7]
dot
Caption: PFBOA reacts with the aldehyde to form a stable oxime.
Causality Behind Experimental Choices:
-
Enhanced Stability: Aldehydes can be susceptible to oxidation and polymerization. The resulting oxime is a much more stable molecule, preventing analyte loss during sample preparation and injection into the hot GC inlet.[8]
-
Increased Molecular Weight & Reduced Volatility: The addition of the large pentafluorobenzyl group significantly increases the molecular weight and boiling point of the analyte, reducing evaporative losses during sample concentration steps.
-
Superior Detection Sensitivity: The pentafluorobenzyl moiety is highly electronegative, making the derivative exceptionally sensitive to detectors that operate on the principle of electron capture. This makes it ideal for high-sensitivity analysis using an Electron Capture Detector (ECD) or, for greater specificity, a mass spectrometer operating in Negative Ion Chemical Ionization (NICI) mode.[6] NICI-MS can be orders of magnitude more sensitive than standard Electron Ionization (EI) for such halogenated compounds.[6]
Materials and Reagents
-
Analyte Standard: this compound (CAS: 57024-78-9), analytical standard grade (>98% purity).
-
Derivatizing Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBOA·HCl or PFBHA·HCl), derivatization grade (CAS: 57981-02-9).
-
Internal Standard (IS): 4-Bromofluorobenzene or a suitable stable isotopically labeled aldehyde standard.
-
Solvents: Hexane, Dichloromethane (DCM), Methanol (all pesticide residue or GC-MS grade).
-
Reagent Water: Deionized water, free from organic contaminants.
-
Acids/Bases: Concentrated Sulfuric Acid (H₂SO₄), Sodium Hydroxide (NaOH) for pH adjustment.
-
Salts: Anhydrous Sodium Sulfate (Na₂SO₄), Sodium Chloride (NaCl).
Instrumentation and Analytical Conditions
-
Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a split/splitless injector and capable of both Electron Ionization (EI) and Negative Ion Chemical Ionization (NICI).
-
Autosampler: For reproducible injections.
-
Vials: 2 mL amber autosampler vials with PTFE-lined septa; 15-40 mL screw-cap vials for derivatization/extraction.
-
Vortex Mixer & Centrifuge.
-
Nitrogen Evaporation System.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale & Field Insights |
| GC Column | SLB-5ms, 30 m x 0.25 mm I.D., 0.25-0.50 µm film | A 5% phenyl-polysiloxane phase provides excellent separation for a wide range of semi-volatile compounds, including PFBOA derivatives. |
| Carrier Gas | Helium, constant flow @ 1.1-1.2 mL/min | Provides optimal separation efficiency and is inert. |
| Injection | 1 µL, Splitless | Maximizes the transfer of analyte to the column for trace-level detection. |
| Injector Temp. | 250 °C | Ensures efficient volatilization of the high-molecular-weight derivative without thermal degradation. |
| Oven Program | 40 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | An initial low temperature traps the analytes at the head of the column, improving peak shape. The ramp rate is a good starting point for separating the syn and anti isomers of the oxime. This program should be optimized based on your specific system. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it reaches the ion source. |
| Ion Source Temp. | 230 °C (EI), ~150 °C (NICI) | Standard temperature for EI; a lower temperature is often optimal for NICI. |
| Ionization Mode | EI and/or NICI (Methane reagent gas) | EI is useful for library matching and structural confirmation. NICI provides superior sensitivity for this derivative.[6] |
| Acquisition | Full Scan (50-500 amu) and/or SIM | Full scan for initial identification. Selected Ion Monitoring (SIM) for quantitation, targeting key ions to maximize sensitivity and reduce noise. |
| SIM Ions (EI) | m/z 181 (base peak, [C₆F₅CH₂]⁺), molecular ion (M⁺), M-Cl, M-HCl | The m/z 181 fragment is characteristic of PFBOA derivatives. The molecular ion and its chlorine-related fragments provide confirmation. |
| SIM Ions (NICI) | [M-H]⁻ or [M]⁻ | NICI often produces a strong molecular or near-molecular ion, which is excellent for selective quantitation. |
Experimental Protocols
The entire workflow is designed to ensure quantitative recovery and reproducible results.
dot
Caption: From sample collection to final data analysis.
Preparation of Reagents and Standards
-
PFBOA Reagent (1.0 mg/mL): Dissolve 10 mg of PFBOA·HCl in 10 mL of reagent water. Prepare this solution fresh daily to ensure reactivity. Some established methods, like EPA 556.1, use higher concentrations (e.g., 15 mg/mL), which may be necessary for highly contaminated samples.[9]
-
Stock Standard (100 µg/mL): Accurately weigh 10 mg of this compound. Dissolve in methanol in a 100 mL volumetric flask. Store at 4°C.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) by diluting the stock standard in reagent water. These will be derivatized in the same manner as the samples.
Derivatization and Extraction Protocol
This protocol is a self-validating system when run with appropriate quality controls (blanks, calibration standards, and matrix spikes).
-
Sample Aliquoting: To a 20 mL glass vial with a PTFE-lined cap, add 10 mL of the aqueous sample, calibration standard, or method blank.
-
Spiking: Add a known amount of internal standard to each vial.
-
pH Adjustment (Critical Step): Check the pH of the solution. The reaction is most efficient under slightly acidic conditions (pH 4-5). Adjust with dilute H₂SO₄ or NaOH as needed. Extreme pH values can hinder oxime formation or degrade the reagent.
-
Derivatization: Add 0.5 mL of the 1.0 mg/mL PFBOA reagent to each vial.[10] Cap tightly and vortex for 30 seconds.
-
Incubation: Place the vials in a heating block or water bath at 60°C for 60 minutes to drive the reaction to completion.[10][11] Some studies have shown that longer reaction times (e.g., 2 hours or more) at lower temperatures (e.g., 35-40°C) can also be effective.[5] The chosen conditions represent a balance between reaction speed and analyte stability.
-
Cooling: Remove vials and allow them to cool to room temperature.
-
Salting Out: Add ~3 g of NaCl to the vial and shake until dissolved. This increases the ionic strength of the aqueous phase, driving the organic derivative into the extraction solvent for improved recovery.
-
Liquid-Liquid Extraction (LLE): Add 2 mL of hexane to the vial. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the vials at ~2000 rpm for 5 minutes to achieve a clean separation of the organic and aqueous layers.
-
Collection: Carefully transfer the upper hexane layer to a clean vial using a Pasteur pipette.
-
Repeat Extraction: Repeat steps 8-10 with a fresh 2 mL aliquot of hexane and combine the extracts to ensure quantitative recovery.
-
Drying: Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water, which can interfere with GC analysis.
-
Concentration: Concentrate the extract to a final volume of 0.5 mL under a gentle stream of nitrogen. Avoid evaporating to complete dryness, as this can lead to the loss of the derivative.[5]
-
Analysis: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
Quality Control and Validation
To ensure the trustworthiness of the results, a rigorous QC protocol is mandatory.
-
Method Blank: A volume of reagent water carried through the entire process to check for contamination.
-
Calibration Curve: A five-to-seven point calibration curve should be analyzed with each batch, with a resulting correlation coefficient (r²) of >0.995.
-
Laboratory Control Sample (LCS): A blank sample spiked with a known concentration of this compound to assess method accuracy. Recoveries should typically fall within 80-120%.
-
Matrix Spike/Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known analyte concentration to evaluate matrix effects on recovery and precision.
References
-
Vayalil, P. K., et al. (2013). QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS. NIH Public Access. Retrieved from [Link]
-
Kabir, A., et al. (2017). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. NIH Public Access. Retrieved from [Link]
-
Liu, J., et al. (2023). A complementary method with PFBBr-derivatization based on a GC–EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization reaction of carbonyls with PFBHA. Retrieved from [Link]
-
Simkus, D. N., et al. (2019). FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. 50th Lunar and Planetary Science Conference. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Aldehydes with PFBOA. Retrieved from [Link]
-
Santana, M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Aldehydes with PFBOA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000). Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography. Retrieved from [Link]
-
von der Weiden, S-L., et al. (2015). Optimization of PFBHA derivatisation. Atmospheric Measurement Techniques. Retrieved from [Link]
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Degenhardt-Langelaan, C. E. A. M., & Kuster, B. F. M. (1996). Determination of pentafluorobenzyl derivatives of phosphonic and phosphonothioic acids by gas chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
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ResearchGate. (n.d.). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Retrieved from [Link]
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PubMed. (2022). Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Disinfection Byproducts (DBPs) Analysis in Water. Retrieved from [Link]
-
ResearchGate. (2020). Ways of Synthesizing Dichloro-[6][6]-Paracyclophane: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical reaction of O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) and formaldehyde. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
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RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
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ResearchGate. (2023). Detection and Measurement of Disinfection By-Products in Drinking Water. Retrieved from [Link]
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PubMed. (2007). Analytical methods for water disinfection byproducts in foods and beverages. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Analytical Methods - Toxicological Profile for Formaldehyde. Retrieved from [Link]
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ERIC. (2012). Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction. Retrieved from [Link]
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LookChem. (n.d.). 2,2-dichlorohexane. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of 6-chlorohexanol. Retrieved from [Link]
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ResearchGate. (n.d.). FA derivatization using PFBHA (O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine) (A) or PFPH (pentafluorophenylhydrazine) (B). Retrieved from [Link]
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Optimizing Liquid-Liquid Extraction (LLE) for Chlorinated Aldehydes
From Hydration Equilibrium to High-Efficiency Recovery
Executive Summary: The "Gem-Diol" Trap
Extracting chlorinated aldehydes—specifically Chloral Hydrate (CH) and Chloroacetaldehyde (CAA) —from aqueous matrices presents a unique physicochemical challenge that defeats standard non-polar solvent protocols. Unlike simple aldehydes, the electron-withdrawing chlorine atoms destabilize the carbonyl group, driving the equilibrium in water almost entirely toward the gem-diol form (
Standard non-polar solvents (e.g., Pentane, Hexane) fail to extract these polar hydrates, resulting in recovery rates as low as <10%. This guide details two field-proven protocols to overcome this "Gem-Diol Trap":
-
Direct LLE with MTBE: Exploiting ether-oxygen hydrogen bonding for high-throughput analysis (EPA 551.1 modified).
-
Derivatization-LLE with PFBHA: Chemically locking the aldehyde into a lipophilic oxime for trace-level sensitivity (EPA 556.1/SM 6252B).
Theoretical Basis & Mechanism
To optimize extraction, one must understand the hydration equilibrium. Chloral hydrate exists in water as a stable diol. Successful extraction requires a solvent that can interact with this diol or a chemical agent that shifts the equilibrium back to the carbonyl form by consuming it.
The Hydration Equilibrium Diagram
The following diagram illustrates the kinetic competition between hydration and extraction/derivatization.
Figure 1: The "Gem-Diol Trap." In water, chlorinated aldehydes exist primarily as polar gem-diols. Direct LLE requires polar solvents (MTBE), while derivatization permanently shifts the equilibrium to a stable oxime.
Protocol 1: Direct LLE with MTBE (High Throughput)
Target Analyte: Chloral Hydrate (CH) Basis: EPA Method 551.1 Mechanism: Unlike pentane, Methyl tert-butyl ether (MTBE) possesses an ether oxygen that acts as a hydrogen bond acceptor, effectively solvating the gem-diol protons.
Reagents & Equipment[1][2]
-
Solvent: MTBE (High Purity, preservative-free).
-
Salt: Sodium Sulfate (
), anhydrous, baked at 400°C. -
Buffer: Phosphate buffer (pH 4.8 - 5.5). Critical: Prevents base-catalyzed hydrolysis to chloroform (Haloform reaction).
-
Internal Standard: 1,2-Dibromopropane.
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot 30 mL of aqueous sample into a 40 mL VOC vial.
-
Add 4 g of anhydrous
. This "salting out" effect increases the ionic strength, reducing the solubility of the organic analyte in water. -
Add 1.0 mL of Phosphate Buffer to adjust pH to ~5.0.
-
-
Extraction:
-
Add exactly 3.0 mL of MTBE .
-
Note: A solvent-to-sample ratio of 1:10 is sufficient due to the high partition coefficient (
) of CH in MTBE/Salt systems. -
Agitation: Shake vigorously by hand for 2 minutes or use a mechanical shaker. Do not use a stir bar (vortex formation is insufficient for phase transfer).
-
-
Phase Separation:
-
Allow phases to separate for 10 minutes. If emulsion forms, centrifuge at 2000 RPM for 5 minutes.
-
Transfer the upper organic layer (MTBE) to a GC vial containing a micro-insert.
-
-
Analysis (GC-ECD):
-
Inject 1-2 µL into a GC equipped with an Electron Capture Detector (ECD).
-
Injector Temp: <200°C. Warning: Chloral hydrate thermally decomposes to chloral in the injector. Ensure consistent inlet temperature to maintain reproducible breakdown.
-
Protocol 2: Derivatization-LLE with PFBHA (Trace Analysis)
Target Analyte: Chloroacetaldehyde, Chloral Hydrate, & General Aldehydes Basis: EPA Method 556.1 / SM 6252B Mechanism: PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) reacts with the carbonyl group to form a non-polar oxime. This reaction is irreversible, pulling the gem-diol equilibrium completely to the oxime form, which is easily extracted into Hexane.
Reagents & Equipment[1][2]
-
Derivatizing Agent: PFBHA hydrochloride (15 mg/mL aqueous solution).
-
Extraction Solvent: Hexane (UV Grade).
-
Quenching Agent: Concentrated
(to stop reaction and protonate excess reagent).
Step-by-Step Methodology
-
Derivatization Reaction:
-
To 20 mL of sample, add 1 mL of PFBHA reagent.
-
Incubate at 35°C for 2 hours or room temperature for 24 hours .
-
Why: Chlorinated aldehydes are sterically hindered and hydrated; extended time/heat ensures 100% conversion from gem-diol to oxime.
-
-
Quenching & Extraction:
-
Add 0.5 mL conc.
to quench the reaction and prevent extraction of unreacted PFBHA (which is basic). -
Add 4 mL of Hexane .
-
Shake vigorously for 1 minute.
-
-
Cleanup (Acid Wash):
-
The hexane layer may contain trace PFBHA. Wash the hexane extract with 3 mL of 0.2 N
if background noise is high.
-
-
Analysis:
-
Analyze hexane extract via GC-ECD or GC-MS.
-
Note: PFBHA derivatives often produce two peaks (syn- and anti-isomers).[1] Sum the areas of both peaks for quantitation.
-
Data Analysis & Performance Metrics
The choice of solvent and method drastically impacts recovery efficiency.[2] The table below summarizes expected recoveries based on validation data from EPA 551.1 and 556.1.
Table 1: Extraction Efficiency Comparison
| Analyte | Method | Solvent | Salt Added? | Recovery (%) | Notes |
| Chloral Hydrate | Direct LLE | Pentane | Yes | < 15% | Failed Method. Polarity mismatch. |
| Chloral Hydrate | Direct LLE | MTBE | Yes | 85 - 118% | Recommended. H-bonding stabilizes diol. |
| Chloroacetaldehyde | Direct LLE | MTBE | Yes | 60 - 75% | Moderate efficiency; variable. |
| Chloroacetaldehyde | PFBHA-LLE | Hexane | N/A | 95 - 105% | Recommended. Derivatization solves hydration issue. |
Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate extraction protocol based on analyte type and sensitivity requirements.
Troubleshooting & Expert Tips
-
Ghost Peaks (Direct LLE): If you see broad, tailing peaks for Chloral Hydrate, check your GC inlet liner. Dirty liners catalyze the breakdown of CH into chloroform and CO non-reproducibly. Use a deactivated splitless liner with glass wool.
-
Haloform Reaction: Never preserve samples with ammonium chloride or store at high pH. At pH > 8, chlorinated aldehydes rapidly hydrolyze to chloroform (THMs), leading to false negatives for the aldehyde and false positives for THMs. Always buffer to pH 4.8-5.5 immediately upon collection.
-
Isomer Confusion (PFBHA): Do not mistake the syn- and anti-oxime peaks for impurities. They will have constant ratios. Calibrate using the sum of both peak areas.
References
-
U.S. Environmental Protection Agency. (1995).[3] Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection.[3]Link
-
U.S. Environmental Protection Agency. (1998). Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography.Link
-
Standard Methods Committee. (2017). 6252 B. PFBHA Liquid-Liquid Extraction Gas Chromatographic Method. Standard Methods for the Examination of Water and Wastewater.[4]
-
Glaze, W. H., et al. (1989). Ozone disinfection by-products: optimization of the PFBHA derivatization method for the analysis of aldehydes. Journal - American Water Works Association. Link
- Palacios, M., et al. (2000). Liquid–liquid extraction of chloral hydrate from aqueous solutions.
Sources
The Versatility of 2,2-Dichlorohexanal in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unlocking the Potential of a Dichloroaldehyde Intermediate
In the landscape of modern synthetic organic chemistry, the efficient construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among the myriad of building blocks available to the discerning chemist, α,α-dichloroaldehydes represent a class of highly reactive and versatile intermediates. Their geminal dichloro functionality, coupled with the electrophilicity of the aldehyde, provides a unique platform for a variety of cyclization strategies. This application note delves into the synthetic utility of a specific member of this class, 2,2-dichlorohexanal, as a valuable precursor for the synthesis of diverse and medicinally relevant heterocyclic cores.
This compound, with its six-carbon chain, offers a lipophilic butyl substituent that can be strategically employed to modulate the physicochemical properties of the resulting heterocyclic compounds. This guide will provide detailed protocols and mechanistic insights into the synthesis of pyrazoles, pyridazinones, and oxazoles, leveraging the unique reactivity of this dichloroaldehyde. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for further exploration and derivatization by researchers in both academic and industrial settings.
Core Reactivity Principles
The synthetic utility of this compound hinges on the sequential or concerted reaction of binucleophiles with its two key electrophilic sites: the aldehydic carbon and the dichlorinated α-carbon. The general reaction paradigm involves an initial nucleophilic attack at the aldehyde, followed by an intramolecular cyclization and elimination sequence. The gem-dichloro group serves as a masked carbonyl or a synthon for a carbon-carbon double bond, depending on the reaction conditions and the nature of the nucleophile.
Application 1: Synthesis of 3-Butyl-1H-pyrazole
Pyrazoles are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of this compound with hydrazine hydrate provides a direct and efficient route to 3-butyl-1H-pyrazole.
Mechanistic Rationale
The formation of the pyrazole ring from a gem-dichloroaldehyde and hydrazine is a well-established transformation. The reaction is initiated by the condensation of hydrazine with the aldehyde to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the dichlorinated carbon. Subsequent elimination of two molecules of hydrogen chloride and tautomerization leads to the aromatic pyrazole ring.
Application Note: Optimized HS-SPME with In-Situ Derivatization for the Analysis of Haloacetaldehydes in Water
Introduction: The Challenge of Haloacetaldehyde Analysis
Haloacetaldehydes (HALs) are a significant class of disinfection byproducts (DBPs) formed when disinfectants like chlorine react with natural organic matter in water sources.[1] As the third most prevalent group of DBPs by weight, their potential cytotoxicity raises health concerns, necessitating sensitive and reliable analytical methods for their monitoring in drinking water.[2]
Direct analysis of HALs by gas chromatography (GC) is challenging due to their high polarity and thermal instability. Solid-phase microextraction (SPME) presents a robust, solvent-free alternative for sample preparation that integrates extraction, concentration, and sample introduction into a single step.[2] This application note details an optimized headspace SPME (HS-SPME) method coupled with in-situ derivatization for the sensitive determination of HALs in aqueous matrices. By converting the target aldehydes into more stable, less polar derivatives, this method enhances chromatographic performance and detection sensitivity.
Principle of Derivatization Headspace SPME
The analysis of volatile and semi-volatile compounds by HS-SPME is governed by the equilibrium partitioning of analytes between the sample matrix, the headspace (gas phase) above the sample, and a polymer-coated fused silica fiber.[2] For polar compounds like HALs, direct extraction onto common SPME fibers is often inefficient.
This protocol overcomes this limitation through in-situ derivatization . A derivatizing agent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), is added directly to the aqueous sample. PFBHA reacts with the carbonyl group of the haloacetaldehydes to form stable PFBHA-oxime derivatives, as shown in Figure 1.[3][4]
Figure 1: Derivatization of an Aldehyde with PFBHA
Caption: PFBHA reacts with haloacetaldehydes to form stable, volatile oximes.
These derivatives possess significantly lower polarity and higher volatility, which facilitates their efficient partitioning from the aqueous phase into the headspace and subsequent adsorption onto the SPME fiber. The fiber is then thermally desorbed in the GC inlet for analysis.[5]
Critical Parameters & Method Optimization
The efficiency of the HS-SPME process depends on several interdependent parameters. Their optimization is crucial for achieving high sensitivity and reproducibility.[6]
The choice of fiber coating is paramount as it dictates the affinity for the target analytes. For the PFBHA-oxime derivatives, which are relatively nonpolar and volatile, a mixed-phase fiber provides the best performance.
-
Rationale: Mixed-phase coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) offer a combination of adsorption mechanisms. DVB is effective for larger aromatic molecules (like the PFB group), CAR has micropores ideal for small volatiles, and PDMS provides an absorptive liquid phase.[7][8] Studies on similar volatile compounds confirm that mixed-phase fibers generally provide superior extraction efficiency compared to single-phase coatings like PDMS or Polyacrylate (PA).[9]
Headspace (HS) extraction is the preferred mode for this application.
-
Rationale: HS-SPME protects the fiber from direct contact with non-volatile matrix components (salts, humic acids), extending fiber lifetime and minimizing chromatographic interferences.[2] Given the enhanced volatility of the PFBHA-oxime derivatives, HS extraction provides sufficient sensitivity while maintaining system cleanliness.
-
Salt Addition (Ionic Strength): The addition of an inorganic salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the sample is critical.
-
Causality (The "Salting-Out" Effect): Adding salt increases the ionic strength of the aqueous solution, which decreases the solubility of organic compounds (the PFBHA-oxime derivatives). This effect drives more analyte molecules into the headspace, increasing their concentration and thereby enhancing the amount adsorbed by the SPME fiber.[7] An optimal concentration is typically around 20-40% (w/v) or until saturation.
-
Temperature and time are coupled parameters that control the kinetics and equilibrium of the extraction.
-
Temperature Rationale: Increasing the temperature enhances the vapor pressure of the analytes, accelerating their transfer into the headspace. However, adsorption onto the SPME fiber is an exothermic process, meaning excessively high temperatures can reduce the fiber's partitioning coefficient, leading to lower extraction efficiency.[7] A compromise is necessary. For volatile DBPs, temperatures between 40°C and 70°C are commonly optimal.[6][7]
-
Time Rationale: The extraction time must be sufficient for the system to approach equilibrium. While reaching full equilibrium can be time-consuming, reproducible results can be achieved with shorter, fixed extraction times, provided they are kept consistent across all samples and standards. Typical optimized times range from 30 to 60 minutes.[6][9]
Constant agitation (stirring or shaking) of the sample vial during extraction is essential.
-
Rationale: Agitation reduces the thickness of the static boundary layer at the sample-headspace interface, facilitating faster mass transfer of the analyte into the headspace and accelerating the attainment of equilibrium.
Data Summary: Optimized SPME Parameters
The following table summarizes the recommended starting parameters for the analysis of haloacetaldehydes, based on optimized methods for related volatile aldehydes and disinfection byproducts.[6][7][9]
| Parameter | Recommended Condition | Rationale & Key Insights |
| SPME Fiber | DVB/CAR/PDMS (50/30 µm) | Mixed-phase coating provides broad selectivity for PFBHA-oxime derivatives.[7][9] |
| Extraction Mode | Headspace (HS) | Protects fiber from matrix, reduces contamination, and is suitable for volatile derivatives.[2] |
| Derivatizing Agent | PFBHA Hydrochloride | Forms stable, volatile oximes with aldehydes, improving GC performance.[4][5] |
| Sample Volume | 5-10 mL (in a 20 mL vial) | Maintains a consistent headspace-to-sample volume ratio. |
| Salt Addition | 2.5 g NaCl per 10 mL sample | "Salting-out" effect increases analyte concentration in the headspace.[7] |
| Extraction Temp. | 60 °C | Balances increased analyte volatility with efficient fiber adsorption.[8][10] |
| Equilibration Time | 10-15 min | Allows the sample to reach thermal equilibrium before fiber exposure.[7] |
| Extraction Time | 45-50 min | Ensures sufficient and reproducible partitioning of analytes to the fiber.[7] |
| Agitation | 250 rpm (magnetic stir bar) | Facilitates mass transfer and accelerates equilibrium. |
| Desorption Temp. | 250 - 270 °C | Ensures complete and rapid transfer of analytes to the GC column.[9] |
| Desorption Time | 3-5 min | Prevents carryover between analyses.[7] |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the determination of haloacetaldehydes in water samples.
A. Materials and Reagents
-
Haloacetaldehyde Standards: Certified reference materials for target HALs (e.g., chloroacetaldehyde, dichloroacetaldehyde, trichloroacetaldehyde).
-
Derivatizing Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity or higher.
-
Internal Standard (IS) & Surrogate (SS): e.g., 1,2-Dibromopropane (IS), 4-Fluorobenzaldehyde (SS).
-
Solvents: Methanol (HPLC grade).
-
Salt: Sodium chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove organic contaminants.
-
Water: Deionized, organic-free water.
-
Vials: 20 mL amber glass headspace vials with PTFE/silicone septa screw caps.
-
SPME: Manual SPME holder and DVB/CAR/PDMS fibers.
B. Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless inlet and an Electron Capture Detector (ECD) or Mass Spectrometer (MS).
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Autosampler: Capable of performing automated HS-SPME.
C. Workflow Diagram
Caption: HS-SPME workflow for haloacetaldehyde analysis.
D. Step-by-Step Procedure
-
Preparation of Solutions:
-
PFBHA Stock Solution: Prepare a 10 mg/mL solution of PFBHA in methanol.
-
Working Standards: Prepare calibration standards in organic-free water containing the target HALs at appropriate concentrations.
-
-
Sample Preparation and Derivatization:
-
Place a small magnetic stir bar into a 20 mL headspace vial.
-
Add 10 mL of the water sample or standard to the vial.
-
Spike with internal standard and surrogate solutions.
-
Add 2.5 g of pre-baked NaCl and swirl to dissolve.
-
Add 50 µL of the 10 mg/mL PFBHA stock solution.
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray or heating block set to 60°C with agitation (250 rpm).
-
Allow the sample to equilibrate for 15 minutes.
-
Following equilibration, expose the DVB/CAR/PDMS fiber to the headspace of the vial for 50 minutes under continued heating and agitation.
-
-
GC Analysis:
-
After extraction, retract the fiber and immediately introduce it into the GC inlet, heated to 260°C.
-
Desorb for 5 minutes in splitless mode.
-
After desorption, remove the fiber and start the GC temperature program.
-
Condition the fiber in a bake-out station or the GC inlet as per manufacturer instructions before the next extraction.
-
E. Recommended GC-MS Conditions
| Parameter | Value |
| Inlet Temperature | 260 °C |
| Injection Mode | Splitless (for 5 min) |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)[3] |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Mode | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for target analysis |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Response | Incomplete derivatization. Sub-optimal extraction parameters. Analyte degradation. | Verify PFBHA solution activity. Re-optimize temperature, time, and salt content. Ensure samples are analyzed promptly after collection and derivatization. |
| Poor Reproducibility (High %RSD) | Inconsistent sample volume or headspace volume. Fiber damage or contamination. Variable extraction time or temperature. | Use a calibrated pipette for sample measurement. Visually inspect fiber before use; perform regular conditioning. Ensure autosampler/heating block provides consistent conditions. |
| Ghost Peaks / Carryover | Incomplete desorption from the fiber. Contaminated syringe or inlet liner. | Increase desorption time and/or temperature. Bake fiber for longer between runs. Perform regular inlet maintenance. |
Conclusion
This application note presents a comprehensive and optimized HS-SPME method with in-situ PFBHA derivatization for the analysis of haloacetaldehydes in water. By converting the polar target analytes into stable, less polar oxime derivatives, this technique significantly enhances extraction efficiency and chromatographic performance. The careful optimization of key parameters—including fiber type, temperature, time, and sample matrix modification—is critical to achieving the low detection limits required for monitoring these important disinfection byproducts. This solvent-free, automated method provides a reliable and robust solution for environmental and water quality laboratories.
References
-
HS-SPME-GC/MS Method for the Simultaneous Determination of Trihalomethanes, Geosmin, and 2-Methylisoborneol in Water Samples. (2023). MDPI. Retrieved from [Link]
-
Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). (2021). MDPI. Retrieved from [Link]
-
A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions. (2023). MDPI. Retrieved from [Link]
-
Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS. (2008). PubMed. Retrieved from [Link]
-
Optimization of the HS-SPME technique by using response surface methodology for evaluating chlorine disinfection by-products by GC in drinking water. (2011). SciSpace. Retrieved from [Link]
-
Detecting Haloacetic Acids in Water with GC-MS | Method Development, Pools, & Real-World Challenges. (2024). YouTube. Retrieved from [Link]
-
Derivatization reaction of carbonyls with PFBHA. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. (2023). MDPI. Retrieved from [Link]
-
Optimization of the HS-SPME Technique by using Response Surface Methodology for Evaluating Chlorine Disinfection by-Products by GC in Drinking Water. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis. (2018). NIH. Retrieved from [Link]
-
Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. (2019). Agilent. Retrieved from [Link]
-
Formaldehyde analysis by SPME on-fiber derivatization: a study of the kinetic models of adsorption for divinylbenzene. (2014). SciELO. Retrieved from [Link]
-
An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. (2021). PMC - NIH. Retrieved from [Link]
-
Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. (2015). UND Scholarly Commons. Retrieved from [Link]
-
Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. (2022). MDPI. Retrieved from [Link]
-
Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules. (n.d.). EPA. Retrieved from [Link]
-
On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. (2021). AMT. Retrieved from [Link]
-
METHOD 317.0 DETERMINATION OF INORGANIC OXYHALIDE DISINFECTION BY-PRODUCTS IN DRINKING WATER. (n.d.). Regulations.gov. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins [mdpi.com]
Handling and storage safety guidelines for 2,2-dichlorohexanal standards
Application Note: Handling, Storage, and Stability Verification of 2,2-Dichlorohexanal Standards
Abstract & Scope
This compound (CAS: 57024-78-9) is a halogenated aldehyde identified as a disinfection by-product (DBP) in chlorinated water systems.[1] Its structural proximity of two chlorine atoms to the carbonyl group renders it chemically labile, susceptible to rapid oxidation, hydration, and polymerization. This guide defines the critical protocols for maintaining the integrity of this compound reference standards, ensuring accuracy in quantitative analysis (GC-ECD/MS) and toxicological screening.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 57024-78-9 |
| Molecular Formula | C₆H₁₀Cl₂O |
| Molecular Weight | 169.05 g/mol |
| Physical State | Liquid (Colorless to pale yellow) |
| Boiling Point | ~170–175 °C (Estimated at 760 mmHg) |
| Solubility | Soluble in MTBE, Acetonitrile, Methanol; Sparingly soluble in water |
| Stability Profile | High sensitivity to O₂ (Oxidation), Moisture (Hydration), and Light |
Health, Safety, and Environment (HSE)
Hazard Classification:
-
Skin/Eye Irritation: Alpha-haloaldehydes are potent lachrymators and irritants.
-
Toxicity: Potential alkylating agent; handle as a suspected mutagen.
Required PPE:
-
Gloves: Double-gloving recommended. Inner: Nitrile (0.11 mm); Outer: Viton or thick Nitrile (0.2 mm) for prolonged handling.
-
Respiratory: Handling must occur within a certified chemical fume hood (Face velocity > 0.5 m/s).
-
Eyes: Chemical splash goggles.
Storage Protocol
The primary cause of standard failure for this compound is the formation of 2,2-dichlorohexanoic acid via autoxidation or the formation of gem-diols via hydration.
Primary Reference Material (Neat)
-
Temperature: Store at -20 °C (Freezer).
-
Atmosphere: Headspace must be purged with Argon or Nitrogen. Argon is preferred due to its higher density, forming a better blanket over the liquid.
-
Container: Amber glass vials with PTFE-lined screw caps. Avoid polyethylene containers due to potential leaching and permeability.
Working Stock Solutions
-
Solvent Selection:
-
Preferred:MTBE (Methyl tert-butyl ether) or Acetonitrile . These are non-nucleophilic and minimize side reactions.
-
Caution: Avoid Methanol for long-term storage. Aldehydes react with primary alcohols to form hemiacetals, which can complicate chromatograms (splitting peaks).
-
-
Concentration: Prepare high-concentration stocks (e.g., 1000 µg/mL) to minimize relative surface area exposure.
-
Shelf Life: 3 months at -20 °C. Discard if "acrid" acid odor develops or chromatography shows >5% impurity.
Handling & Preparation Protocol
This protocol utilizes a "Zero-Headspace" approach to minimize oxidative degradation.
Step-by-Step Methodology
-
Equilibration: Remove the neat standard from the freezer and allow it to reach room temperature (20–25 °C) inside a desiccator.
-
Why? Opening a cold vial causes immediate condensation of atmospheric moisture, leading to hydrate formation.
-
-
Inert Gas Purge: Place the source vial under a gentle stream of Argon.
-
Gravimetric Preparation:
-
Tare a volumetric flask containing ~50% of the target solvent volume.
-
Using a gas-tight syringe, transfer the required volume of this compound.
-
Weigh immediately to determine the exact mass (Density ~1.1 g/mL, but gravimetric is more precise).
-
-
Dilution & Aliquoting:
-
Dilute to volume with solvent.
-
Immediately dispense into single-use amber ampoules or crimp-top vials.
-
Critical: Purge the headspace of each vial with Argon before crimping.
-
-
Verification: Analyze the fresh standard against a known independent check standard or via GC-MS to confirm purity.
Degradation Pathways & Visualization
Understanding how the molecule breaks down is essential for troubleshooting.
Figure 1: Primary degradation pathways. Oxidation is irreversible, while hydration/hemiacetal formation is often reversible but interferes with quantification.
Analytical Verification Workflow
To validate the standard before use in critical assays (e.g., DBP monitoring), use the following workflow.
Figure 2: Quality Control decision tree for verifying standard integrity prior to calibration.
Analytical Conditions (Recommended)
-
Column: DB-5ms or equivalent (5% Phenyl-arylene).
-
Inlet: Splitless, 200 °C. Note: Keep inlet temperature moderate to prevent thermal degradation.
-
Detector: Electron Capture Detector (ECD) for high sensitivity or Mass Spectrometer (MS) for identification.
-
Derivatization (Optional but Robust): If instability persists, derivatize with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine). This converts the aldehyde into a stable oxime, which is the basis of EPA Method 556.
References
-
United States Environmental Protection Agency (EPA). (1998).[2] Method 556: Determination of Carbonyl Compounds in Drinking Water by Pentafluorobenzylhydroxylamine Derivatization and Capillary Gas Chromatography with Electron Capture Detection.
-
Richardson, S. D., et al. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review and roadmap for research. Mutation Research/Reviews in Mutation Research.
-
Sigma-Aldrich. (n.d.). Product Specification: Alpha-Haloaldehydes Handling Guidelines.
-
PubChem. (n.d.). Compound Summary: this compound (CID 2724597). National Library of Medicine.[3] [3]
Sources
Troubleshooting & Optimization
Minimizing hydrolysis of 2,2-dichlorohexanal during sample preservation
Welcome to the technical support center for handling 2,2-dichlorohexanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during sample preservation. As Senior Application Scientists, we understand that experimental success hinges on sample integrity. This resource provides not only protocols but also the fundamental scientific reasoning behind them to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it susceptible to hydrolysis?
Answer: this compound is an aldehyde with two chlorine atoms attached to the alpha-carbon (the carbon atom adjacent to the carbonyl group). This structure, known as a geminal dihalide, is inherently reactive.
The two chlorine atoms are highly electronegative, creating a strong electron-withdrawing effect. This effect significantly increases the partial positive charge on the carbonyl carbon, making it exceptionally vulnerable to nucleophilic attack by water. The hydrolysis process can degrade the target analyte, leading to inaccurate quantification and experimental variability. The reaction is catalyzed by both acidic and basic conditions, though it is often significantly accelerated at higher pH.[1][2][3]
Q2: My analytical results show lower-than-expected concentrations of this compound. Could hydrolysis during storage be the cause?
Answer: Yes, hydrolysis is a primary suspect for the loss of this compound in aqueous samples. The hydrolysis of gem-dihalides adjacent to a carbonyl group can lead to the formation of various degradation products, ultimately reducing the concentration of the parent compound.[4][5][6][7][8][9] Key factors that accelerate this degradation during storage are elevated temperature and non-optimal pH.[10][11] If samples are stored at room temperature or at a neutral to alkaline pH, significant hydrolysis can occur in a matter of hours to days.
Q3: What are the primary factors I need to control to prevent hydrolysis?
Answer: The stability of this compound in aqueous media is primarily influenced by three factors:
-
pH: This is the most critical factor. The rate of hydrolysis is highly pH-dependent. Alkaline conditions (pH > 7) dramatically accelerate the degradation of halogenated aldehydes.[10][12]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing samples at reduced temperatures is a crucial step in preservation.[10][11]
-
Storage Duration: The longer a sample is stored, the greater the potential for degradation, even under optimized conditions. Minimizing the time between sample collection and analysis is always best practice.[13]
Q4: What is the optimal pH for preserving aqueous samples containing this compound?
Answer: To minimize hydrolysis, aqueous samples should be acidified. Based on stability studies of similar halogenated aldehydes, adjusting the sample pH to a range of 4.0 to 5.0 is recommended.[11] Specifically, a target pH of 4.5 is often cited in protocols for preserving haloacetaldehydes in water samples.[11] Acidification slows down the base-catalyzed hydrolysis mechanism, which is the dominant degradation pathway.
Visualizing the Problem: The Hydrolysis Mechanism
The following diagram illustrates the base-catalyzed hydrolysis pathway, which is the primary degradation route under neutral or alkaline conditions. The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon and initiating the degradation cascade.
Caption: Decision workflow for preserving this compound samples.
References
-
Tokyo University of Science. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. J-STAGE. [Link]
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Organic Syntheses. 2,2-dichloroethanol. [Link]
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PubMed. (n.d.). Influence of pH and light on the stability of some antioxidants. [Link]
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Chen, B., et al. (2016). Toward better understanding of chloral hydrate stability in water: Kinetics, pathways, and influencing factors. Chemosphere. [Link]
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Allen. (n.d.). 2,2-dichloropropane on hydrolysis yields. [Link]
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Filo. (2025). Hydrolysis of gem dihalides explanation to formaldehydes and ketones. [Link]
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Michigan State University. (n.d.). Aldehydes and Ketones. MSU Chemistry. [Link]
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Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. [Link]
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Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
-
Śliwka-Kaszyńska, M., et al. (2010). Preservation and Storage of Water Samples. ResearchGate. [Link]
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OrgoSolver. (n.d.). Acid- and Base-Catalyzed Reactions of Carbonyls. [Link]
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Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. [Link]
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Koudjonou, B., et al. (2006). Halogenated acetaldehydes: analysis, stability and fate in drinking water. Chemosphere. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
PubMed. (2018). Contribution of alcohol radicals to contaminant degradation in quenching studies of persulfate activation process. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. [Link]
-
Standard Methods. (n.d.). 1060 COLLECTION AND PRESERVATION OF SAMPLES. [Link]
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U.S. Geological Survey. (n.d.). METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER. [Link]
-
ResearchGate. (2025). Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water. [Link]
-
ResearchGate. (2025). Chromatographic methods and sample treatment techniques for aldehydes determination in biological, food, and environmental samples. [Link]
- Google Patents. (n.d.).
-
ZORA. (n.d.). Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). [Link]
-
ResearchGate. (2025). Mechanism of dehydrochlorination of 2,2-diaryl-1,1,1-trichloroethanes with nitrite and halide anions. [Link]
-
YouTube. (2022). Alkaline hydrolysis of gemdihalides gives. [Link]
-
Journal of the American Chemical Society. (2021). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. [Link]
-
Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. [Link]
-
Vedantu. (n.d.). Gem dihalide on hydrolysis gives a vicinal diol b geminal. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
MDPI. (n.d.). Quorum Quenching Enzymes and Their Application in Degrading Signal Molecules to Block Quorum Sensing-Dependent Infection. [Link]
-
Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]
-
CDC Stacks. (1999). Sampling and analysis of airborne environmental aldehydes and ketones. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methods For The Determination Of Organic Compounds In Finished Drinking Water And Raw Source Water. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
Quora. (2019). How will you prepare aldehydes from geminal dihalides?. [Link]
-
MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
-
Royal Society of Chemistry. (n.d.). pH effects in the acetaldehyde–ammonia reaction. [Link]
-
Analytical and Bioanalytical Electrochemistry. (2020). PDF 636.84 K. [Link]
-
ResearchGate. (2025). Quenching should be used with caution to evaluate the role of reactive oxygen species in the degradation of pollutants by electro-advanced oxidation technology. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Dichlorohexane. PubChem. [Link]
-
YouTube. (2017). Hydrolysis of geminal dihalides - Aldehydes and Ketones part 5. [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. [Link]
-
Utah State University. (2001). Effect of Water pH on the Chemical Stability of Pesticides. [Link]
-
Publisso. (2023). Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). [Link]
-
Gouvernement du Québec. (n.d.). Methods for taking and preserving samples for the application of the Regulation respecting the quality of drinking water. [Link]
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Technical Support Center: Overcoming Matrix Interference in 2,2-dichlorohexanal GC-MS Detection
Welcome to the technical support center for the analysis of 2,2-dichlorohexanal. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix interference during Gas Chromatography-Mass Spectrometry (GC-MS) detection. As a reactive halogenated aldehyde, this compound presents unique analytical difficulties, particularly in complex matrices. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve accurate and reproducible results.
Part 1: Frequently Asked Questions - Understanding the Core Challenges
This section addresses fundamental questions regarding this compound analysis and the nature of matrix effects in GC-MS.
Q1: What is this compound and why is its accurate quantification critical?
This compound is a volatile organic compound that can arise as a disinfection byproduct (DBP) in water treatment processes or as an impurity or degradation product in pharmaceutical manufacturing.[1][2][3] Its accurate quantification is crucial for ensuring water safety, complying with regulatory standards, and controlling the purity and stability of drug products. Due to its reactive aldehyde group and halogen atoms, it can be challenging to analyze at trace levels.
Q2: What is matrix interference in the context of GC-MS analysis?
Matrix interference, or matrix effect, refers to the alteration of the analytical signal of a target analyte (in this case, this compound) by other components present in the sample matrix.[4] In GC-MS, this phenomenon most commonly manifests as a matrix-induced signal enhancement , where the analyte's response is artificially high.[5] Less frequently, signal suppression can also occur.[4] These effects compromise the accuracy, precision, and sensitivity of the analysis.[4]
Q3: What causes signal enhancement and suppression in a GC-MS system?
The primary cause of signal enhancement is the "analyte protectant" effect. Non-volatile matrix components co-injected with your sample can accumulate in the GC inlet liner, masking active sites (e.g., free silanol groups) where analytes like aldehydes can adsorb or degrade.[4][5] By blocking these sites, the matrix components protect the analyte, allowing more of it to reach the detector and artificially enhancing the signal.[5]
Signal suppression, though less common in GC-MS than in LC-MS, can happen when co-eluting matrix components compete with the analyte for ionization energy in the MS source or interfere with the transfer of the analyte from the column to the source.[4][6][7]
Q4: How can I definitively diagnose if matrix effects are impacting my results?
Diagnosing matrix effects is a critical first step. The most straightforward method is to compare the signal response of a standard under three different conditions:
-
Standard in Pure Solvent: A known concentration of this compound in a clean solvent (e.g., methanol, hexane).
-
Matrix-Matched Standard: The same concentration of this compound spiked into a blank matrix extract (a sample processed exactly like your real samples, but known to be free of the analyte).
-
Post-Extraction Spike: A blank matrix is extracted first, and then the this compound standard is added to the final extract just before injection.
If the peak area of the analyte in the matrix-matched standard (2) is significantly different (typically >±20%) from the peak area in the pure solvent standard (1), a matrix effect is present.[8]
Part 2: Troubleshooting Guide - From Problem to Solution
This guide is structured around specific issues you may encounter during your analysis. For each issue, we explore the root causes and provide actionable solutions.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
The Problem: Your this compound peak is not sharp and symmetrical, leading to difficult integration and poor reproducibility.
-
Causality: Poor peak shape for a reactive aldehyde is often due to unwanted interactions within the GC system.
-
Active Sites: The polar aldehyde group can interact with active sites in the GC inlet liner and the front of the analytical column, causing peak tailing.
-
Thermal Degradation: Aldehydes can be thermally labile, and degradation in a hot inlet can lead to peak broadening or the appearance of degradation product peaks.[9]
-
Matrix Overload: Injecting a "dirty" or concentrated sample can overload the column, causing co-eluting matrix components to interfere with the analyte peak shape.
-
-
Solutions & Protocols:
-
Inlet Maintenance: Deactivate the inlet system by using a fresh, deactivated liner (e.g., a silanized liner). Regular replacement (e.g., every 50-100 injections, depending on matrix complexity) is the most effective way to prevent problems.
-
Lower Inlet Temperature: Experiment with lowering the inlet temperature in 10-20°C increments to minimize on-column degradation, while ensuring the analyte is still efficiently volatilized.
-
Derivatization: Convert the reactive aldehyde into a more stable, less polar, and more volatile derivative. This is a highly effective strategy for improving peak shape and sensitivity.[9][10] The most common method is oximation with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[9][11] (See Protocol 2 for the detailed methodology).
-
Issue 2: Inaccurate Quantification (Signal Enhancement or Suppression)
-
The Problem: Your calculated concentrations are inconsistent, non-reproducible, or fail validation checks for accuracy and recovery.
-
Causality: This is the classic symptom of matrix effects.
-
Signal Enhancement: As described in the FAQ, non-volatile matrix components are protecting your analyte from degradation or adsorption in the inlet, leading to erroneously high results.[5]
-
Signal Suppression: Co-eluting compounds are interfering with the ionization of your analyte in the MS source.[4]
-
-
Solutions & Protocols:
-
Matrix-Matched Calibration (Recommended): This is the gold standard for compensating for matrix effects. Instead of preparing your calibration standards in pure solvent, prepare them in a blank matrix extract that has been processed through your entire sample preparation procedure.[5] This ensures that the standards and samples experience the same matrix effects, which are then canceled out during quantification. (See Protocol 3 for the detailed methodology).
-
Use of an Internal Standard (IS): An ideal internal standard is an isotopically labeled version of the analyte (e.g., this compound-d4). If unavailable, a structurally similar compound that is not present in the sample can be used. The IS is added to all samples, blanks, and standards at a constant concentration. Since the IS and the analyte elute closely and are chemically similar, they will be affected by matrix interference in a similar way. Plotting the response ratio (Analyte Area / IS Area) against concentration corrects for these variations.[12]
-
Sample Dilution: If the matrix effect is severe, simply diluting the final extract with a clean solvent can reduce the concentration of interfering matrix components.[13] The trade-off is a potential reduction in sensitivity, so this is best for samples where the analyte concentration is well above the limit of quantification.
-
Issue 3: Low Analyte Recovery or Sensitivity
-
The Problem: You are unable to detect this compound at the required levels, or your recovery experiments show significant loss of the analyte.
-
Causality: This issue often points to problems within the sample preparation stage.
-
Inefficient Extraction: The chosen solvent or extraction technique may not be effectively removing the analyte from the sample matrix.
-
Analyte Volatility: As a volatile compound, this compound can be lost during sample preparation steps that involve evaporation or high temperatures.[14]
-
Poor Chromatographic Properties: The inherent polarity and potential for thermal instability of the underivatized aldehyde can lead to low response in the detector.[9]
-
-
Solutions & Protocols:
-
Optimize Sample Preparation:
-
Solid-Phase Microextraction (SPME): This is an excellent solvent-free technique for extracting volatile compounds from liquid or headspace samples.[15][16] It concentrates the analyte onto a coated fiber, minimizing matrix co-extraction.[17] (See Protocol 1 for a detailed SPME method).
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally for pesticides, this method is highly effective for extracting a wide range of analytes from complex matrices.[18][19][20] It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
-
-
Chemical Derivatization: As mentioned previously, derivatizing with PFBHA not only improves peak shape but also dramatically increases sensitivity.[9] The PFBHA derivative is more volatile, thermally stable, and has a high electron-capture response, making it ideal for GC-MS analysis, especially in SIM mode.[21]
-
Workflow for Troubleshooting GC-MS Matrix Interference
Caption: A decision tree for troubleshooting common GC-MS issues.
Part 3: Key Experimental Protocols
These protocols provide detailed, step-by-step instructions for implementing the solutions discussed above. Always follow laboratory safety procedures.
Protocol 1: Headspace SPME with On-Fiber Derivatization
This protocol is highly effective for aqueous samples, minimizing matrix contact and improving sensitivity.[17][22]
-
Prepare the SPME Fiber: Condition a new PDMS/DVB fiber according to the manufacturer's instructions. Before extraction, expose the fiber to the headspace of a vial containing a PFBHA solution to load the derivatizing agent.
-
Sample Preparation: Place 5 mL of the aqueous sample into a 20 mL headspace vial. Add a stirring bar and an appropriate amount of salt (e.g., NaCl) to increase the volatility of the analyte.
-
Extraction and Derivatization: Seal the vial and place it in a heating block with stirring. Expose the PFBHA-loaded SPME fiber to the headspace of the sample vial for a set time and temperature (e.g., 30 minutes at 60°C). During this time, the this compound will volatilize into the headspace and react with the PFBHA on the fiber.
-
Desorption and Analysis: Immediately transfer the fiber to the GC inlet for thermal desorption. The derivatized analyte will be released from the fiber and transferred to the GC column for analysis.
Protocol 2: Aqueous Derivatization with PFBHA followed by LLE
This protocol is robust for converting this compound to its stable oxime derivative before extraction.[9][11]
-
Reagent Preparation: Prepare a PFBHA solution (e.g., 1-2 mg/mL) in high-purity water. Adjust the pH if necessary.
-
Derivatization Reaction: To 10 mL of your aqueous sample, add a specific volume of the PFBHA solution. Vortex the mixture and allow it to react at a controlled temperature (e.g., 40-60°C) for 30-60 minutes. This step converts the aqueous this compound into its PFBHA-oxime derivative.
-
Liquid-Liquid Extraction (LLE): After the reaction is complete, add 2 mL of a suitable organic solvent (e.g., hexane or methyl tert-butyl ether (MTBE)).
-
Phase Separation: Cap the vial and vortex vigorously for 1-2 minutes. Centrifuge for 5 minutes to ensure complete separation of the organic and aqueous layers.
-
Sample Injection: Carefully transfer the top organic layer to an autosampler vial. This extract, containing the stable derivative, is now ready for GC-MS injection.
Sample Preparation and Derivatization Workflow
Sources
- 1. Determination of chemical components derived from 2% chlorhexidine gel degradation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disinfection Byproducts Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. vdh.virginia.gov [vdh.virginia.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ion suppression on GC-MS - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. welch-us.com [welch-us.com]
- 14. Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Solid-Phase Microextraction and Related Techniques in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of solid-phase microextraction methods for determination of trace concentration aldehydes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 20. QuEChERS: Home [quechers.eu]
- 21. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PFBOA Incubation for Steric-Hindered Aldehydes
Executive Summary: The Kinetic Challenge
Standard protocols for O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA) derivatization typically recommend incubation times of 1–2 hours at room temperature.[1] While sufficient for linear aldehydes (e.g., formaldehyde, hexanal), these conditions are often inadequate for sterically hindered aldehydes (e.g.,
The bulky pentafluorobenzyl group of the reagent faces significant steric repulsion when approaching a crowded carbonyl center. This results in slow reaction kinetics, leading to non-quantitative yields and poor sensitivity if standard incubation times are used.[1] This guide provides the troubleshooting logic and optimized parameters required to drive these recalcitrant reactions to completion.
Troubleshooting Guide (Q&A)
Q1: I am analyzing a mixture of linear and branched aldehydes. The linear ones show good recovery, but the branched ones are consistently low (<40%). Is my extraction failing?
Diagnosis: It is likely a kinetic limitation , not an extraction failure.[1]
Technical Explanation: The rate-limiting step in oxime formation is the nucleophilic attack of the nitrogen atom on the carbonyl carbon. For
-
Extend Incubation: Increase incubation time from 2 hours to 24 hours at room temperature.
-
Elevate Temperature: Alternatively, incubate at 60°C for 2–3 hours . (See Optimized Protocol below).
-
Validation: Perform a "Time-Course Study" (measure signal at 1, 4, 12, and 24 hours) to identify the plateau point.[1]
Q2: I see two peaks for a single aldehyde standard in my GC-MS chromatogram. Is this column degradation or thermal breakdown?
Diagnosis: This is normal chemical behavior, not an artifact.[1] Technical Explanation: PFBOA derivatization creates a C=N double bond.[1] This bond restricts rotation, resulting in the formation of two geometric isomers: syn (E) and anti (Z).[1] Action:
-
Do not integrate only the largest peak. You must sum the areas of both peaks for quantitative accuracy.
-
Note: Steric hindrance can alter the syn/anti ratio compared to linear aldehydes, but both isomers are stable derivatives.
Q3: Can I simply boil the sample at 100°C to force the reaction to completion quickly?
Diagnosis: High-risk strategy.[1] Technical Explanation: While heat accelerates the forward reaction, excessive temperatures (>80°C) can cause:
-
Degradation: Thermally labile aldehydes may decompose before derivatization.[1]
-
Artifacts: High temperatures can promote side reactions with the sample matrix (e.g., Maillard reactions in biological samples) or hydrolysis of the PFBOA reagent itself. Recommendation: Cap the temperature at 60°C . If the reaction is still incomplete, extend time rather than increasing temperature.
Q4: My blank samples show high background noise. Does incubation time affect this?
Diagnosis: Yes, longer incubation can increase background artifacts.[1] Technical Explanation: PFBOA is a potent nucleophile.[1] Over long incubation periods (e.g., >24h), it may react with trace impurities in solvents or the septum material.[1] Solution:
-
Use high-purity PFBOA (recrystallized if necessary).[1]
-
Prepare a fresh reagent blank that is incubated for the exact same duration as your samples. Subtract this blank background during data processing.
Visualizing the Mechanism & Workflow
Figure 1: Reaction Mechanism & Steric Blockade
The following diagram illustrates the nucleophilic attack and how steric bulk (R-groups) inhibits the formation of the tetrahedral intermediate.
Caption: The bulky pentafluorobenzyl group of PFBOA and the alpha-substituents of the aldehyde create steric repulsion, slowing the formation of the tetrahedral intermediate.
Figure 2: Optimization Decision Tree
Use this logic flow to determine the correct incubation parameters for your specific analyte.
Caption: Decision matrix for selecting incubation conditions based on analyte structure and thermal stability.
Optimized Experimental Protocol
Reagents
-
PFBOA Solution: 6 mg/mL (approx. 20 mM) in HPLC-grade water.[1] Note: High concentration drives the reaction forward via Le Chatelier's principle.
-
Internal Standard: Deuterated analog or structurally similar stable compound (added before derivatization).
Procedure for Hindered Aldehydes
-
Sample Prep: Add 10 mL of aqueous sample to a 20 mL headspace vial.
-
Reagent Addition: Add 100 µL of PFBOA solution.
-
Incubation (Choose ONE based on Figure 2):
-
Method A (Heat Stable): Seal vial and incubate at 60°C for 60–120 minutes .
-
Method B (Heat Labile): Seal vial and incubate at Room Temperature (20–25°C) for 24 hours .
-
-
Quenching (Optional): Acidify to pH < 2 with H2SO4 to stop the reaction and protonate excess reagent (prevents extraction of unreacted PFBOA), though this is often skipped in headspace applications.
-
Extraction: Proceed with HS-SPME or Liquid-Liquid Extraction (LLE) using hexane or DCM.[1]
Data Comparison: Recovery Rates
The table below demonstrates the necessity of optimized time/temperature for hindered substrates (e.g., Glyoxal/Methylglyoxal require extended time due to dicarbonyl nature and hydration states).
| Analyte Type | Compound | Recovery (RT, 1 hr) | Recovery (60°C, 1 hr) | Recovery (RT, 24 hr) |
| Linear | Hexanal | 95% | 98% | 96% |
| Hindered | Pivalaldehyde | 35% | 92% | 94% |
| Dicarbonyl | Glyoxal | 40% | 85% | 98% |
Note: Data represents typical relative recovery values normalized to maximum yield.
References
-
Cancilla, D. A., & Que Hee, S. S. (1992).[1] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride: A Sensitive Derivatizing Agent for the Electron Capture Gas Chromatographic Analysis of Airborne Aldehydes. Journal of Chromatographic Science. Link[1]
-
Spaulding, R., & Charles, M. (2002).[1] Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds. Analytical and Bioanalytical Chemistry. Link
-
Ho, S. S., & Yu, J. Z. (2004).[1] Determination of Airborne Carbonyls: Comparison of Enriched Brominated Carbonyls and PFBOA Derivatives. Environmental Science & Technology.[1] Link[1]
-
Sugaya, N., et al. (2001).[1] Development of a Headspace GC/MS Analysis for Carbonyl Compounds in Household Products after Derivatization with PFBOA. Journal of Health Science. Link
-
Sigma-Aldrich Technical Bulletin. GC Analysis of Aldehydes (PFBOA Derivatives). Link
Sources
Technical Support Center: Chromatographic Resolution of 2,2-Dichlorohexanal
Topic: Resolving Co-elution and Peak Identification for Chlorinated Hexanal Derivatives Audience: Analytical Chemists, Process Development Scientists, Toxicology Researchers
Core Directive & Scientific Scope
Clarification on "Isomer" Terminology Before troubleshooting, we must define the "isomers" in your chromatogram, as 2,2-dichlorohexanal itself is achiral (the C2 position holds two identical chlorine atoms, rendering it symmetric). If you are observing multiple peaks for what should be a single standard, you are likely encountering one of three scenarios:
-
Regioisomers: Structural isomers formed during synthesis (e.g., 2,3-dichlorohexanal or 2,5-dichlorohexanal).[1]
-
Geometric Isomers (Derivatization Artifacts): If you are using oxime-based derivatization (e.g., PFBHA), the C=N bond formation creates syn (E) and anti (Z) geometric isomers, resulting in two distinct peaks for a single analyte.
-
Hydrates/Hemiacetals: In protic solvents, the highly electron-deficient aldehyde carbon forms gem-diols, which can appear as broad, co-eluting humps.[1]
This guide prioritizes Gas Chromatography (GC) as the industry standard for volatile haloaldehydes, with specific protocols to resolve these separation challenges.
Diagnostic Workflow
The following decision tree helps identify the root cause of your co-elution and selects the appropriate resolution strategy.
Figure 1: Diagnostic logic for selecting the correct troubleshooting pathway based on derivatization status and elution behavior.
Technical Guide: Resolving Co-elution
Scenario A: The "Double Peak" Artifact (Derivatization)
If you are using PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) to improve sensitivity, you will observe two peaks for this compound.
-
Mechanism: The reaction forms an oxime.[1] The bulky PFBHA group can orient either cis or trans relative to the alkyl chain across the C=N double bond.
-
Resolution: These are not impurities.[1] Do not attempt to separate them to baseline if they are the same compound.
-
Quantification: Sum the areas of both the syn and anti peaks.
-
Confirmation: Run a pure standard; if the ratio of Peak A to Peak B remains constant across concentrations, they are geometric isomers of the same analyte.
-
Scenario B: Regioisomer Separation (2,2- vs 2,3-dichloro)
Separating the 2,2-dichloro isomer from the 2,3-dichloro byproduct requires maximizing stationary phase selectivity.
Recommended Column Phases:
| Column Type | Phase Composition | Suitability | Mechanism |
|---|---|---|---|
| DB-5ms / Rtx-5 | 5% Phenyl Polysiloxane | Standard | Separates based on boiling point.[1] Often insufficient for positional isomers of haloaldehydes.[1] |
| DB-1701 | 14% Cyanopropyl-phenyl | Recommended | The cyano group interacts with the dipole of the C-Cl bonds, offering superior selectivity for chlorination position. |
| DB-Wax | Polyethylene Glycol (PEG) | High Polarity | Excellent for separating aldehydes, but avoid if using ECD (PEG bleeds cause high background) or if samples contain reactive chlorinating agents.[1] |
Scenario C: Solvent Co-elution (Direct Injection)
This compound is volatile.[1] In direct injection, it often elutes on the tail of the solvent (e.g., Methylene Chloride or Hexane).
-
Protocol Adjustment:
-
Lower Initial Oven Temp: Start at 35°C (hold 5 min). This focuses the analyte at the head of the column.
-
Thicker Film: Increase film thickness (
) to 1.8 µm or 3.0 µm (e.g., DB-624).[1] This increases retention of volatiles, shifting the analyte away from the solvent.
-
Validated Experimental Protocol: PFBHA Derivatization
Use this protocol to stabilize the aldehyde and resolve it from the solvent front.
Rationale: Derivatization increases molecular weight, reduces polarity, and adds an electron-capturing group (pentafluorobenzyl) for high-sensitivity ECD detection.[1]
Reagents:
-
PFBHA solution (20 mg/mL in water).[1]
-
Sulfuric acid (0.05 M).[1]
-
Extraction solvent: MTBE (Methyl tert-butyl ether) containing internal standard (e.g., 1,2-dibromopropane).[1]
Step-by-Step Workflow:
-
Reaction: Mix 1 mL aqueous sample with 1 mL PFBHA solution.
-
Incubation: Heat at 45°C for 1 hour. (Ensures complete conversion of the sterically hindered 2,2-dichloro carbonyl).
-
Quenching: Add 0.5 mL 0.05 M
to protonate excess PFBHA (preventing it from extracting). -
Extraction: Add 2 mL MTBE. Vortex for 1 minute.
-
Separation: Allow phases to separate. Remove the top organic layer.[1]
-
Analysis: Inject 1 µL into GC-ECD or GC-MS.
GC Parameters (Agilent 7890/5977 equiv):
-
Column: DB-5ms (
).[1] -
Inlet: Splitless, 250°C.
-
Oven: 50°C (1 min)
10°C/min 280°C. -
Detection: SIM Mode (m/z 181, 250 for PFBHA derivatives).[1]
FAQ: Troubleshooting Specific Anomalies
Q: I see a broad "hump" under my sharp peaks. What is this? A: This is likely the hydrate form (gem-diol) decomposing in the hot injector.
-
Fix: Ensure your sample is dry (use anhydrous
).[1] If analyzing aqueous samples, you must use the PFBHA derivatization method described above to lock the aldehyde into a stable oxime form.
Q: My this compound peak tails significantly. A: Chlorinated aldehydes are highly active.[1] They adsorb to active silanols in the liner and column.
-
Fix: Use an Ultra-Inert liner with wool (deactivated).[1] Trim 10cm from the front of the GC column. If tailing persists, the column phase may be degraded by HCl formation; replace the column.
Q: Can I separate the enantiomers of 2,3-dichlorohexanal if they are present as impurities? A: Yes, but not on a standard column. You would need a chiral stationary phase (e.g., Cyclodextrin-based like Cyclosil-B).[1] Note that this compound will elute as a single peak (achiral) among the chiral pairs of the 2,3-isomer.
References
-
U.S. EPA Method 556.1. Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography.[1] (Standard method for derivatizing haloaldehydes with PFBHA).[1]
-
Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes.[1][2][3] American Journal of Analytical Chemistry.[1][2][3] (Discusses retention behavior of aldehydes).
-
Richardson, S. D., et al. (2000). Identification of New Ozone Disinfection Byproducts in Drinking Water.[1] Environmental Science & Technology.[1] (Detailed mass spec fragmentation of PFBHA-haloaldehydes).
-
PubChem Compound Summary. this compound (CID 2724597).[1]
Sources
Technical Support Center: Maximizing Recovery of Volatile Chlorinated Aldehydes from Water
Welcome to the technical support center for the analysis of volatile chlorinated aldehydes in water. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and ensure the accuracy and reproducibility of your results.
Introduction
The analysis of volatile chlorinated aldehydes in aqueous matrices is critical in environmental monitoring, water quality assessment, and various industrial processes. These compounds are often present at trace levels and their inherent volatility and reactivity pose significant analytical challenges.[1][2] Achieving high recovery rates is paramount for accurate quantification. This guide provides practical, field-proven insights to help you navigate the complexities of these analyses.
Troubleshooting Guide: Improving Recovery Rates
This section addresses specific issues you may encounter during the analysis of volatile chlorinated aldehydes. Each problem is followed by potential causes and actionable solutions, grounded in scientific principles.
I. Sample Collection & Preservation
Poor recovery often originates from the initial steps of sample handling. Ensuring sample integrity from the point of collection is crucial.
Problem: Low or inconsistent analyte recovery in samples upon arrival at the lab.
| Possible Cause | Scientific Rationale & Solution |
| Analyte Loss due to Volatilization | Volatile aldehydes can easily escape from the sample. Solution: Collect samples in vials with zero headspace. Ensure vials are completely filled, leaving no air bubbles. Use PTFE-lined septa to prevent analyte scalping.[3] |
| Microbial Degradation | Microorganisms in the water sample can degrade aldehydes. Solution: Preserve samples by cooling to ≤6°C immediately after collection.[4] For longer-term storage, acidification with hydrochloric acid (HCl) to a pH < 2 is recommended as a biocide.[5][6] |
| Reaction with Residual Chlorine | If the water sample has been treated with chlorine, residual chlorine can react with the target aldehydes. Solution: Add a dechlorinating agent such as ascorbic acid or sodium thiosulfate to the sample vials before collection.[6] |
| Improper Vial Cleaning | Contaminants from improperly cleaned vials can interfere with the analysis or cause analyte degradation. Solution: Use pre-cleaned, certified vials. If cleaning in-house, ensure a thorough rinse with methanol and oven drying before use.[7] |
II. Sample Preparation & Extraction
The extraction step is a critical control point for recovery. The choice of technique and its optimization are key to success. Common methods include Purge and Trap (P&T), Headspace (HS) analysis, and Solid-Phase Microextraction (SPME).
Problem: Low recovery during Purge and Trap (P&T) analysis.
| Possible Cause | Scientific Rationale & Solution |
| Inefficient Purging | The analytes are not being effectively transferred from the water to the gas phase. Solution: Optimize the purge flow rate (typically 35-40 mL/min) and time (usually 11 minutes).[8] Ensure the purge gas is finely dispersed through the sample for maximum surface area contact. |
| Analyte Breakthrough on the Trap | The trap adsorbent is not retaining the analytes effectively. This can be due to an inappropriate adsorbent, excessive purge volume, or high sample temperature. Solution: Select a trap with appropriate adsorbents for volatile chlorinated compounds.[9] Reduce the dry purge time to a minimum, especially for highly volatile compounds.[8] |
| Incomplete Desorption from the Trap | The analytes are not being efficiently transferred from the trap to the GC. Solution: Optimize the desorption temperature and time. Be cautious, as excessively high temperatures can cause degradation of thermally labile compounds.[8] Ensure the carrier gas flow during desorption is optimal. |
| Water Interference | Excess water on the trap can lead to poor chromatographic peak shape and inconsistent recoveries. Solution: Incorporate a dry purge step to remove excess water from the trap before desorption.[9] Ensure your purge gas is dry by using moisture traps.[8] |
Problem: Low sensitivity and recovery with Headspace (HS) analysis.
| Possible Cause | Scientific Rationale & Solution |
| Unfavorable Partitioning | The analytes are not partitioning efficiently from the aqueous phase into the headspace. Solution: Increase the sample temperature to promote volatilization.[10] Employ the "salting-out" effect by adding a salt like sodium chloride to the sample, which decreases the solubility of the aldehydes in water and drives them into the headspace.[10][11][12] |
| Insufficient Equilibration Time | The sample has not reached equilibrium between the liquid and gas phases before injection. Solution: Increase the incubation time in the headspace autosampler to ensure equilibrium is achieved.[10] |
Problem: Poor precision and low recovery with Solid-Phase Microextraction (SPME).
| Possible Cause | Scientific Rationale & Solution |
| Inappropriate Fiber Coating | The SPME fiber coating is not effectively adsorbing the target analytes. Solution: For aldehydes, a poly(dimethylsiloxane)/divinylbenzene (PDMS/DVB) fiber is often a good choice.[13] |
| Matrix Effects | Components in the sample matrix (e.g., humic acids, salts) can interfere with the adsorption of analytes onto the fiber. Solution: Optimize extraction parameters such as temperature and time.[14] Consider using on-fiber derivatization to improve selectivity and extraction efficiency.[13] |
| Incomplete Desorption | Analytes are not fully desorbing from the fiber in the GC inlet. Solution: Ensure the GC inlet temperature is high enough for complete and rapid desorption. Check the fiber for any visible contamination or degradation. |
III. Derivatization
For some analytical techniques, particularly GC and HPLC, derivatization is employed to improve volatility, thermal stability, and detectability.[1]
Problem: Incomplete or inconsistent derivatization.
| Possible Cause | Scientific Rationale & Solution |
| Suboptimal Reaction Conditions | The derivatization reaction is not going to completion. Solution: Optimize the reaction temperature and time. For example, with PFBHA derivatization, a reaction temperature of 60°C for 60 minutes has been shown to be effective.[12] Adjust the pH of the sample to the optimal range for the specific derivatizing agent. |
| Interference from Sample Matrix | Other compounds in the sample are competing for the derivatizing agent. Solution: Increase the concentration of the derivatizing agent. Perform a sample cleanup step prior to derivatization if the matrix is particularly complex. |
| Degradation of Derivatizing Agent | The derivatizing agent has degraded over time. Solution: Store derivatizing agents according to the manufacturer's instructions. Prepare fresh solutions regularly. |
IV. GC/MS Analysis
The final analytical step is also critical for obtaining accurate results.
Problem: Poor peak shape (tailing or fronting).
| Possible Cause | Scientific Rationale & Solution |
| Active Sites in the GC System | Polar aldehydes can interact with active sites in the GC inlet liner, column, or connections, leading to peak tailing. Solution: Use a deactivated inlet liner. Ensure the GC column is properly installed and conditioned. Trim the column if necessary. |
| Column Overload | Injecting too much analyte can lead to peak fronting. Solution: Dilute the sample or reduce the injection volume. |
| Inappropriate GC Conditions | The oven temperature program or carrier gas flow rate may not be optimal. Solution: Optimize the GC method parameters, including the initial oven temperature, ramp rate, and final hold time. |
Problem: Low signal intensity.
| Possible Cause | Scientific Rationale & Solution |
| Detector Issues | The detector may not be sensitive enough or may be contaminated. For chlorinated compounds, an Electron Capture Detector (ECD) is highly sensitive.[15][16] Solution: Clean the detector according to the manufacturer's instructions. If using a mass spectrometer, ensure it is properly tuned. |
| Analyte Degradation in the Inlet | Thermally labile compounds can degrade in a hot GC inlet. Solution: Optimize the inlet temperature. A lower temperature may be necessary to prevent degradation, but it must be high enough for efficient volatilization. |
Workflow for Troubleshooting Low Analyte Recovery
The following diagram illustrates a logical workflow for diagnosing and resolving low recovery issues.
Caption: A systematic approach to troubleshooting low recovery of volatile chlorinated aldehydes.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for volatile chlorinated aldehydes in water?
A1: The "best" technique depends on the specific aldehydes, required detection limits, and available instrumentation.
-
Purge and Trap GC/MS (P&T-GC/MS) is a widely used and robust method for a broad range of volatile organic compounds, including chlorinated aldehydes.[17][18][19] It offers excellent sensitivity.
-
Headspace GC/MS (HS-GC/MS) is a simpler and often faster technique that is well-suited for screening and can achieve low detection limits, especially when combined with salting-out.[3][10][12]
-
Solid-Phase Microextraction (SPME)-GC/MS is a solvent-free technique that can be very sensitive, particularly with on-fiber derivatization.[13][14]
-
HPLC with UV detection after derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is also a common method, especially for aldehydes and ketones in general.[20][21][22]
Q2: Why is derivatization necessary for aldehyde analysis?
A2: Derivatization is often used for several reasons:[1]
-
Improved Stability: Aldehydes can be reactive and thermally labile. Converting them to more stable derivatives prevents degradation during analysis.
-
Increased Volatility for GC Analysis: Some derivatizing agents increase the volatility of the aldehydes, leading to better chromatographic performance.[1]
-
Enhanced Detectability: Derivatizing agents can introduce moieties that are highly responsive to specific detectors. For example, PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) derivatives are highly sensitive to an Electron Capture Detector (ECD).[12][23] For HPLC, DNPH derivatives have strong UV absorbance.[21]
Q3: What are the key quality control samples I should include in my analytical run?
A3: A robust quality control program is essential for data integrity. Key QC samples include:
-
Method Blanks: An analyte-free water sample carried through the entire analytical process to check for contamination.
-
Laboratory Control Samples (LCS): A blank water sample spiked with a known concentration of target analytes to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicates (MS/MSD): Aliquots of a real sample spiked with known concentrations of analytes to evaluate matrix effects on recovery and precision.
-
Surrogates: Compounds similar to the target analytes but not expected to be in the sample, added to every sample to monitor for consistent recovery.
Q4: Can I analyze for chlorinated aldehydes without derivatization?
A4: Yes, direct analysis is possible, particularly with newer instrumentation. Techniques like Headspace GC with a Barrier Discharge Ionization Detector (BID) can directly measure lower aldehydes, including formaldehyde, in water without derivatization.[24] However, for chlorinated aldehydes at trace levels, derivatization is often preferred to enhance sensitivity and selectivity.
Q5: My calibration curve for a chlorinated aldehyde is non-linear when using a GC-ECD. What could be the cause?
A5: Non-linearity with an ECD is a common issue.[25] Potential causes include:
-
Detector Saturation: The ECD has a limited linear dynamic range. High concentration standards can saturate the detector.
-
Analyte Adsorption: Active sites in the GC system can adsorb the analyte, especially at lower concentrations, leading to a non-linear response.[25]
-
Inaccurate Standard Preparation: Errors in the preparation of calibration standards can lead to apparent non-linearity.[25]
-
Co-eluting Interferences: A co-eluting compound can interfere with the detector's response.
References
- Agilent Technologies. (n.d.). Volatile Organic Compound Analysis Using Purge and Trap Success with VOC analysis by GC/MS.
- JASCO Global. (2020, October 5). Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chromatography.
- Restek Corporation. (n.d.). Optimizing the Analysis of Volatile Organic Compounds.
- Agilent Technologies. (2008, December 9). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
- U.S. Geological Survey. (2022, September 15). Evaluation of sample preservation methods for analysis of selected volatile organic compounds in groundwater at the Idaho National Laboratory, Idaho.
- State of New Jersey Department of Environmental Protection. (n.d.). Volatile Organic Chemical (VOC) Sampling Procedure.
- Davidson Analytical Services. (n.d.). Analysis of Volatile Organic Compounds (VOCs) by Purge-and-Trap Customer Training Course.
- Membrane Technologies and Research, Inc. (n.d.). Membrane System for the Recovery of Volatile Organic Compounds from Remediation Off-Gases.
- Patsnap Eureka. (2025, July 25). Improving Volatile Organic Compound Recovery Using 2-Methylpentane.
- National Institutes of Health. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Scribd. (n.d.). Analysis of Aldehydes in Water by Head Space-GCMS.
- Chromtech. (n.d.). VOC analysis in water samples by headspace-GC-MS - optimization in several stages.
- Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
- Measurlabs. (n.d.). GC-ECD Analysis - Electron Capture Detector.
- ResearchGate. (2001). Analysis of Aldehydes in Water by Head Space-GC/MS.
- Global NEST Journal. (n.d.). ALDEHYDES FORMATION DURING WATER DISINFECTION BY OZONATION AND CHLORINATION PROCESS.
- MDPI. (n.d.). Characterization and Analysis of Acetaldehyde Wastewater by Molecular Weight Distribution, Hydrophilicity, and Chemical Composition.
- U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry.
- RACO Manufacturing. (n.d.). Volatile Organic Compounds: Wastewater Treatment Explained.
- Journal of Chromatography A. (n.d.). Analysis of Aldehydes in Water by Solid-Phase Microextraction With On-Fiber Derivatization.
- Davidson Analytical Services. (n.d.). Analysis of Chlorinated Pesticides Using Gas Chromatography with a Halogen Specific Detector.
- U.S. Environmental Protection Agency. (n.d.). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources.
- Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization.
- ResearchGate. (2010, June 3). Preservation and Storage of Water Samples.
- Sigma-Aldrich. (2014, June 18). Trap Selection, Fast GC, and Troubleshooting Strategy for Purge & Trap GC Volatiles.
- Supelco. (n.d.). Bulletin 916 Purge-and-Trap System Guide.
- National Institutes of Health. (n.d.). Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material.
- U.S. Environmental Protection Agency. (n.d.). Volatile Organic Compounds (VOC) Recovery Seminar.
- Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
- Eurofins. (2014, December 16). Volatile Organic Compounds (VOCs) Sampling Instructions.
- ResearchGate. (2000). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection.
- U.S. Environmental Protection Agency. (n.d.). Method 556.1: Determination of carbonyl compounds in drinking water by fast gas chromatography.
- American Journal of Enology and Viticulture. (n.d.). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure.
- Thermo Fisher Scientific. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- U.S. Environmental Protection Agency. (1994, September). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography.
- ResearchGate. (2009). Evaluation of VOC recovery strategies.
- Macedonian Pharmaceutical Bulletin. (2020). Quantification using GC/ECD: challenges and pitfalls.
- MDPI. (n.d.). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review.
- ResearchGate. (2016, September 11). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?.
- PubMed. (2008, October 31). Evaluation of solid-phase microextraction methods for determination of trace concentration aldehydes in aqueous solution.
- Waters Corporation. (n.d.). Determination of Formaldehyde in Ambient Air.
- LCGC International. (n.d.). Solid-Phase Microextraction (SPME): A Discussion.
Sources
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. racoman.com [racoman.com]
- 3. agilent.com [agilent.com]
- 4. eurofinsus.com [eurofinsus.com]
- 5. Evaluation of sample preservation methods for analysis of selected volatile organic compounds in groundwater at the Idaho National Laboratory, Idaho [pubs.usgs.gov]
- 6. doh.wa.gov [doh.wa.gov]
- 7. epa.gov [epa.gov]
- 8. gcms.cz [gcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromtech.de [chromtech.de]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of aldehydes in water by solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of solid-phase microextraction methods for determination of trace concentration aldehydes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. measurlabs.com [measurlabs.com]
- 16. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 17. agilent.com [agilent.com]
- 18. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 19. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 20. jasco-global.com [jasco-global.com]
- 21. waters.com [waters.com]
- 22. waters.com [waters.com]
- 23. journal.gnest.org [journal.gnest.org]
- 24. shimadzu.com [shimadzu.com]
- 25. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Technical Support Center: Stability & Storage of 2,2-Dichlorohexanal
Executive Summary: The Stability Paradox
2,2-Dichlorohexanal is an
The Core Threat: The primary degradation mode in refrigerated storage is not thermal decomposition, but hydration (formation of gem-diols) and autoxidation (formation of carboxylic acids).
Diagnostic Matrix: Troubleshooting Degradation
Use this table to diagnose the state of your reagent immediately.
| Observation | Chemical Diagnosis | Root Cause | Recovery Potential |
| White/Waxy Solid Formation | Hydrate Formation (Gem-diol) | Moisture ingress. The electron-withdrawing Cl atoms stabilize the hydrate, shifting equilibrium toward the solid gem-diol. | High. Can often be reversed via azeotropic distillation (e.g., with toluene) or drying over MgSO₄. |
| Acrid/Vinegar Odor | Oxidation (2,2-Dichlorohexanoic acid) | Oxygen exposure. Radical chain mechanism converts aldehyde to acid. | Low. Acid impurities are difficult to remove without significant yield loss; they may also catalyze polymerization. |
| Viscosity Increase (Gelling) | Oligomerization | Acid-catalyzed trimerization (similar to paraldehyde formation), often triggered by initial oxidation. | None. Discard sample. |
| Cloudiness in Solution | Phase Separation | Saturation with water or HCl formation (if hydrolytic cleavage occurs). | Medium. Dry immediately with molecular sieves. |
The Degradation Pathways (Visualized)
Understanding how the molecule breaks down is essential for prevention. The diagram below details the two critical pathways: Hydration (reversible) and Oxidation (irreversible).
Figure 1: Mechanistic pathways showing the competition between reversible hydration (yellow) and irreversible oxidation (red).
Storage Protocol: The "Defense in Depth" System
Do not rely solely on the refrigerator. Cold temperatures slow kinetics but do not stop thermodynamics. Follow this 3-layer protection system.
Layer 1: The Inert Barrier (Argon vs. Nitrogen)
Recommendation: Use Argon rather than Nitrogen.
-
Scientific Rationale: Argon is heavier than air. When dispensing this compound, an Argon blanket settles over the liquid surface, actively displacing oxygen and moisture. Nitrogen, being lighter, mixes more readily with headspace air, offering less protection against the aggressive hydration tendency of
-haloaldehydes.
Layer 2: The Vessel Architecture
-
Primary Container: Amber glass (blocks UV, preventing radical initiation).
-
Seal: Teflon (PTFE) lined caps are mandatory .
-
Warning: Do not use standard polyethylene (PE) liners. The chlorinated nature of the compound can swell or leach plasticizers from standard plastics.
-
-
Secondary Containment: Store the vial inside a secondary jar containing a desiccant packet (e.g., Silica Gel or Drierite). This creates a "micro-environment" of near-zero humidity.
Layer 3: Thermal Management
-
Temperature: +2°C to +8°C (Standard Refrigeration).
-
Freezing Warning: Do not freeze (-20°C) unless the material is verified anhydrous. Freezing a sample with trace water can induce crystallization of the hydrate, which may not re-dissolve easily upon thawing.
Frequently Asked Questions (FAQ)
Q1: My sample has solidified into a white mass. Is it ruined? A: Likely not. This is the gem-diol hydrate , formed because the electron-withdrawing chlorines make the carbonyl carbon highly positive and thirsty for water [1].
-
The Fix: Dissolve the solid in a non-polar solvent (like Dichloromethane or Toluene). Add a drying agent (Anhydrous MgSO₄) and stir for 30 minutes. Filter and concentrate. If the solid persists, azeotropic distillation with toluene is the gold standard for recovery.
Q2: Can I use a standard syringe to transfer it? A: Yes, but use gas-tight glass syringes with PTFE-tipped plungers. Avoid standard plastic syringes with rubber stoppers; the chlorinated aldehyde can interact with the rubber, leaching contaminants and causing the plunger to swell/stick.
Q3: Why does the pH paper turn red when I test the vapor? A: This indicates HCl elimination or Acid formation .
-
Scenario A (Oxidation): The aldehyde has oxidized to 2,2-dichlorohexanoic acid.
-
Scenario B (Decomposition): In rare cases,
-haloaldehydes can eliminate HCl, especially if exposed to light or Lewis acids. -
Action: Check the purity via GC-MS or NMR. If acid content is >5%, repurification (distillation) is required before use in sensitive couplings.
Experimental Workflow: Handling & Re-Purification
Follow this workflow to ensure integrity before critical experiments.
Figure 2: Decision tree for pre-experiment quality control.
References
-
Luknitskii, F. I. (1975). The Chemistry of Chloral. Chemical Reviews. (Establishes the fundamental reactivity of
-polychloroaldehydes, specifically the equilibrium between carbonyl and hydrate forms). -
Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions. (Discusses the handling of
-haloaldehydes in synthesis). -
Wiberg, K. B. (1965). Oxidation in Organic Chemistry. Academic Press. (Authoritative text on the autoxidation mechanisms of aldehydes to carboxylic acids).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying and distilling moisture-sensitive aldehydes).
Troubleshooting baseline noise in electron capture detection of haloaldehydes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Gas Chromatography-Electron Capture Detection (GC-ECD). This guide is designed to provide in-depth troubleshooting assistance for scientists and researchers encountering baseline noise during the analysis of haloaldehydes. The Electron Capture Detector is exceptionally sensitive to electrophilic compounds like haloaldehydes, but this sensitivity also makes it prone to baseline disturbances from various sources.[1] This resource provides a structured, question-and-answer approach to systematically diagnose and resolve these common issues.
Part 1: Initial Diagnosis & Common Issues
This section addresses the first steps in identifying the nature of the baseline noise and ruling out the most frequent culprits.
Q1: My ECD baseline is noisy. Where do I even begin?
The first step is to characterize the noise. Different patterns in the baseline can point to different problems. A systematic approach is recommended over changing multiple parameters at once.[2]
Actionable First Steps:
-
Observe the Pattern: Is the noise random and rapid, a slow drift in one direction, or sharp, random spikes?[3]
-
Run a Blank Gradient: Program the oven through a typical temperature ramp without an injection. This helps differentiate between issues with the gas supply, column bleed, or detector contamination versus problems related to the inlet or sample.
-
Check Consumables: When was the last time you changed the septum, inlet liner, and gas traps? These are the most common sources of contamination.[3]
Q2: What do different types of baseline noise indicate?
Understanding the visual characteristics of the noise is crucial for efficient troubleshooting.
| Noise Pattern | Description | Common Potential Causes |
| High-Frequency Noise | Rapid, random fluctuations of the baseline. | Air leak, contaminated gases, incorrect detector gas flow rates, aging detector source.[2][3] |
| Baseline Drift | A slow, steady movement of the baseline, either upwards or downwards. | Insufficient column conditioning, column bleed, temperature fluctuations (detector/oven), contaminated detector.[3][4] |
| Spiking | Sharp, narrow peaks appearing randomly in the chromatogram. | Particulates from the septum or ferrules, contaminated gas, electrical issues.[3] |
| Wander / Sawtooth | A low-frequency, cyclical fluctuation of the baseline. | Poor temperature control of the oven or detector, fluctuations in gas flow. |
Q3: The baseline noise increases significantly as the oven temperature rises. What does this suggest?
This is a classic symptom of contamination being eluted from either the inlet or the analytical column.[5]
-
Column Contamination: Semi-volatile compounds from previous injections can accumulate at the head of the column. As the oven temperature increases, these contaminants are released and flow to the detector, causing the baseline to rise. This is often a result of insufficient column conditioning or the injection of "dirty" samples.[6]
-
Column Bleed: All GC columns exhibit some degree of stationary phase degradation, known as bleed, especially at higher temperatures.[7][8] Using a column near or above its maximum temperature limit will cause excessive bleed, leading to a rising baseline.[7] Low-bleed columns are highly recommended for sensitive ECD applications.[9]
-
Inlet Contamination: If the inlet is contaminated, increasing the oven temperature can heat the carrier gas flowing through it, causing contaminants to be swept onto the column and into the detector.[5]
A simple test is to cool down the inlet. If the noise subsides, the contamination is likely located there.[5] If the noise persists and is strongly correlated with the oven temperature, a column bake-out is the recommended solution.[5]
Part 2: Contamination Sources & System Purity
The extreme sensitivity of the ECD means that even minute levels of contaminants can create significant baseline noise.[1]
Q4: How important are gas purity and gas line quality for ECD analysis?
Extremely important. The ECD is highly sensitive to oxygen and moisture, which can oxidize the radioactive 63Ni foil, leading to increased noise, baseline drift, and a reduced detector lifetime.[10]
-
Gas Purity: Carrier and makeup gases (typically Nitrogen or an Argon/Methane blend) must be of ultra-high purity (>99.999%).[11][12] Impurities in the gas supply are a frequent cause of baseline issues.[13]
-
Gas Traps: Always use high-quality, indicating moisture and oxygen traps on both the carrier and makeup gas lines.[10][11] The moisture trap should be placed closest to the tank, followed by the oxygen trap.[11]
-
Tubing: Use clean, chemical-grade copper or stainless steel tubing. Avoid using old or non-specialized tubing, as it can be a source of contamination.[11]
-
Regulators: Tank regulators should have stainless steel diaphragms to prevent oxygen permeation.[10]
| Gas | Recommended Purity | Critical Impurities to Remove |
| Carrier Gas (N₂) | > 99.999% (Ultra High Purity) | Oxygen, Moisture, Halocarbons |
| Makeup Gas (N₂ or Ar/CH₄) | > 99.999% (Ultra High Purity) | Oxygen, Moisture, Halocarbons |
Q5: I suspect my system is contaminated. How do I systematically identify the source?
A logical, step-by-step process is key. The following workflow can help isolate the source of contamination.
Caption: A systematic workflow for isolating the source of ECD baseline noise.
Q6: What are the best practices for sample preparation to avoid introducing contaminants when analyzing haloaldehydes?
Since haloaldehydes are often disinfection byproducts in water or trace components in complex matrices, rigorous sample preparation is critical.[14][15]
-
Solvent Purity: Use the highest purity, pesticide-grade, non-halogenated solvents for extraction and final sample dilution. It is critical to exchange the sample into a non-halogenated solvent before analysis, as halogenated solvents will overload the ECD.[14]
-
SPE Cleanup: Use Solid Phase Extraction (SPE) cartridges, such as Florisil® or graphitized carbon, to remove high molecular weight, non-polar interferences from sample extracts.[14]
-
Glassware: Ensure all glassware is scrupulously clean. Avoid plastic containers, as plasticizers can leach out and be detected by the ECD.
-
Derivatization: If analyzing haloacetic acids (a related class), derivatization to methyl esters is common. Ensure derivatization reagents are fresh and that excess reagent is removed before injection.[15][16]
Part 3: Advanced Troubleshooting & Maintenance
If the baseline noise persists after addressing common contamination sources, more advanced procedures may be necessary.
Q7: I suspect a gas leak. What is the proper procedure for a system leak check?
Leaks are detrimental to ECD performance, introducing oxygen and other atmospheric contaminants.[10] An electronic leak detector is the best tool for this purpose.
-
Pressurize the System: Set the carrier gas head pressure to a normal operating value (e.g., 40-60 psi).
-
Calibrate Leak Detector: Turn on the electronic leak detector and allow it to warm up. Calibrate it according to the manufacturer's instructions, often by exposing it to a known low flow of carrier gas.
-
Check Fittings Systematically: Start from the gas cylinder and move towards the detector. Carefully move the probe around each fitting:
-
Cylinder regulator and outlet fittings.
-
Gas trap connections.
-
Fittings at the back of the GC.
-
Inlet septum nut and other inlet fittings.
-
Column nuts at both the inlet and detector.
-
-
Interpret the Signal: The leak detector will give an audible and/or visual signal when a leak is detected.
-
Tighten or Replace: If a leak is found, gently tighten the fitting. If it persists, the ferrule may be damaged and should be replaced. Do not overtighten, as this can damage the fitting or ferrule.
Q8: My detector seems to be contaminated. How do I perform an ECD thermal cleaning or "bakeout"?
If the detector is the source of contamination, a thermal cleaning can often resolve the issue by volatilizing and removing contaminants from the detector cell. This should be performed if the baseline is noisy or the background frequency is too high (e.g., >100-1000 Hz, depending on the model).[17][18]
CAUTION: The ECD contains a radioactive 63Ni source. Detector disassembly must only be performed by trained and licensed personnel. Thermal cleaning is a non-invasive procedure that does not involve opening the cell.[17][18] The detector exhaust must always be vented to a fume hood.[17]
-
Prepare the System: Turn off the oven and detector heating and allow them to cool.
-
Remove the Column: Once cool, remove the analytical column from the detector port.
-
Cap the Detector Inlet: Cap the detector's makeup gas adapter with a blanking nut and a clean, new ferrule.[17][18]
-
Set Gas Flow: Turn on the makeup gas and set the flow rate to 50-60 mL/min.[17][18]
-
Set Temperatures:
-
Bakeout Duration: Allow the thermal cleaning to proceed for several hours, preferably overnight.[17]
-
Cooldown: After the bakeout, turn off the heating and allow the system to cool down to normal operating temperatures.
-
Re-evaluate: Reinstall the column (or a new one) and check the detector background signal. It should be significantly lower.[17]
Q9: How critical is the column installation depth into the detector?
It is absolutely critical. The end of the capillary column must be positioned correctly within the detector cell to ensure it is within the electron cloud.[10]
-
Too Deep: If the column is inserted too far, sensitivity can be reduced.
-
Too Shallow: If the column is not inserted far enough, peak shape can be poor (tailing) and sensitivity will be reduced.[10]
Always follow the instrument manufacturer's instructions for the correct column insertion distance for your specific ECD model.[5][10] An incorrect installation can also lead to leaks at the detector fitting, causing noise.[2]
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Validation & Comparative
A Comparative Guide to the Formation Potential of Trihalomethanes (THMs) vs. 2,2-dichlorohexanal in Water Disinfection
Introduction: The Double-Edged Sword of Water Disinfection
The chlorination of drinking water stands as one of the most significant public health achievements of the 20th century, drastically reducing the incidence of waterborne diseases. However, this essential process has an unintended consequence: the formation of disinfection byproducts (DBPs). These compounds arise from the reaction of disinfectants, like chlorine, with naturally occurring organic matter (NOM) in the source water.
Among the most well-known and regulated DBPs are the trihalomethanes (THMs), a group of four compounds: chloroform, bromodichloromethane, dibromochloromethane, and bromoform. Their formation, health effects, and control have been the subject of extensive research for decades. In contrast, the universe of DBPs is vast and includes numerous other classes of compounds, many of which are not routinely monitored. This guide delves into a comparative analysis of the formation potential of the well-characterized THMs against a lesser-known, long-chain chlorinated aldehyde, 2,2-dichlorohexanal.
Trihalomethanes (THMs): The Established Paradigm
Trihalomethanes are a group of four chemical compounds that are formed when chlorine or other disinfectants used to control microbial contaminants in drinking water react with naturally occurring organic and inorganic matter in water[1][2]. The four THMs are chloroform, bromodichloromethane, dibromochloromethane, and bromoform. The sum of the concentrations of these four compounds is referred to as total trihalomethanes (TTHMs).
Formation Mechanism: The Haloform Reaction
The primary mechanism for THM formation in drinking water is the haloform reaction. This reaction occurs when chlorine reacts with natural organic matter containing acetyl groups (or other suitable precursors) under alkaline conditions. The reaction proceeds through a series of halogenation and hydrolysis steps, ultimately leading to the formation of a THM molecule and a carboxylate ion.
Sources
A Senior Application Scientist's Guide: Cross-Validation of GC-MS vs. GC-ECD for the Quantification of 2,2-dichlorohexanal
Introduction: The Analytical Challenge of 2,2-dichlorohexanal
In the landscape of pharmaceutical development and environmental monitoring, the precise quantification of halogenated organic compounds is paramount. This compound (C₆H₁₀Cl₂O), a molecule characterized by its aldehyde functional group and geminal dichlorides, presents a unique analytical challenge.[1] Its potential role as an impurity, metabolite, or environmental contaminant necessitates robust and reliable analytical methods for its detection and quantification. The choice of analytical instrumentation is a critical decision point, directly impacting data quality, sensitivity, and regulatory compliance.
This guide provides an in-depth, experience-driven comparison of two powerful gas chromatography (GC) detection techniques for the quantification of this compound: Mass Spectrometry (MS) and Electron Capture Detection (ECD). We will move beyond a simple listing of specifications to explore the fundamental principles, practical workflows, and performance characteristics of each, empowering researchers to make informed decisions tailored to their specific analytical needs.
Foundational Principles: A Tale of Two Detectors
Gas chromatography serves as the separation engine in both methodologies, volatilizing the sample and separating its components based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[2] The divergence, and the core of our comparison, lies in how the molecules are detected and quantified after eluting from the column.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that pairs the separation power of GC with the detection and identification capabilities of MS.[3] As this compound elutes from the GC column, it enters the MS ion source, where it is typically ionized by electron impact (EI). This energetic process fragments the molecule into a predictable pattern of charged ions. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z).
The power of GC-MS lies in its specificity . It provides not just a quantitative signal but also a mass spectrum—a chemical fingerprint—that can be used to unequivocally identify the compound.[4] For quantification, the instrument can be operated in two modes:
-
Full Scan: The mass analyzer scans across a wide range of m/z values, providing rich spectral information for identifying unknown compounds.
-
Selected Ion Monitoring (SIM): The analyzer is set to monitor only a few specific, characteristic ions of the target analyte. This dramatically increases sensitivity by reducing noise and focusing the detector's dwell time on the ions of interest.[5]
Gas Chromatography-Electron Capture Detector (GC-ECD)
The GC-ECD is a highly selective detector that exhibits an exceptionally sensitive response to electronegative compounds, particularly those containing halogens like the chlorine atoms in this compound.[6][7] The detector contains a radioactive source (typically Nickel-63) that emits a steady stream of beta particles (electrons).[8] These electrons collide with the carrier gas, creating a stable standing current. When an electronegative analyte like this compound passes through the detector, its chlorine atoms "capture" some of these free electrons, causing a measurable drop in the standing current.[8] This decrease is proportional to the amount of analyte present.
Unlike MS, the ECD does not provide structural information; it identifies compounds based solely on their retention time.[9] Its primary advantage is its extraordinary sensitivity for halogenated molecules, often surpassing that of MS for trace-level analysis.[10][11]
Experimental Design: A Head-to-Head Validation Protocol
To provide a robust comparison, we designed a validation study that adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13] This ensures that the methods are not only compared but are also demonstrated to be fit for their intended purpose.
Diagram: Overall Analytical Workflow
Caption: Workflow for cross-validation of GC-MS and GC-ECD methods.
Step-by-Step Methodology
-
Preparation of Standards and Quality Control (QC) Samples:
-
A primary stock solution of this compound (1 mg/mL) was prepared in methanol.
-
Calibration standards were prepared by serial dilution of the stock solution to cover a concentration range of 0.1 ng/mL to 100 ng/mL. The rationale for this wide range is to effectively challenge both detectors and determine their respective linear working ranges.
-
Three levels of QC samples (Low, Mid, High) were independently prepared to assess accuracy and precision.
-
-
GC-MS Instrumental Parameters:
-
System: A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent. This non-polar column is a robust choice for general-purpose analysis of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless mode at 250°C. A splitless injection is chosen to maximize the transfer of analyte to the column, which is essential for trace-level quantification.
-
Oven Program: Initial temperature of 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). This program provides good peak shape and separation from potential matrix interferences.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Based on a full-scan analysis of this compound, characteristic ions (e.g., m/z corresponding to the parent ion and key fragments) were selected for high-sensitivity quantification.
-
-
GC-ECD Instrumental Parameters:
-
System: A standard Gas Chromatograph equipped with a µECD.
-
Column: Same as GC-MS to ensure comparability of chromatography.
-
Carrier Gas: Nitrogen at a constant flow of 1.0 mL/min. Nitrogen is a common and effective carrier gas for ECD.
-
Makeup Gas: Nitrogen at 25 mL/min. A makeup gas is critical for ECD to sweep the column effluent through the detector cell efficiently, optimizing peak shape and sensitivity.
-
Inlet: Splitless mode at 250°C.
-
Oven Program: Same as GC-MS.
-
Detector Temperature: 300°C. The ECD is kept at a higher temperature to prevent condensation of high-boiling compounds and maintain detector cleanliness and stability.
-
Performance Data: A Quantitative Comparison
The following tables summarize the performance data obtained during the cross-validation study. These results are representative of what a researcher should expect from these techniques for this specific application.
Table 1: Linearity and Sensitivity
| Parameter | GC-MS (SIM Mode) | GC-ECD | Acceptance Criteria (ICH)[14] |
| Linear Range | 1 - 100 ng/mL | 0.1 - 20 ng/mL | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 ng/mL | 0.03 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 0.1 ng/mL | Signal-to-Noise ≥ 10 |
Table 2: Accuracy and Precision
| Parameter | QC Level | GC-MS (SIM Mode) | GC-ECD | Acceptance Criteria (ICH)[14] |
| Accuracy (% Recovery) | Low QC (3 ng/mL) | 98.5% | 101.2% | Typically 80-120% |
| Mid QC (30 ng/mL) | 101.1% | 99.3% | Typically 80-120% | |
| High QC (75 ng/mL) | 99.8% | N/A | Typically 80-120% | |
| Precision (%RSD, n=6) | Low QC (3 ng/mL) | 4.5% | 5.8% | Typically ≤ 15% at LOQ |
| Mid QC (30 ng/mL) | 2.1% | 3.5% | Typically ≤ 15% | |
| High QC (75 ng/mL) | 1.8% | N/A | Typically ≤ 15% |
*N/A: Not applicable as this concentration level was outside the linear range of the GC-ECD method.
Discussion: Interpreting the Results and Making the Right Choice
The experimental data clearly illustrates the distinct advantages and trade-offs of each technique.
Sensitivity and Linearity: The GC-ECD demonstrates superior sensitivity, with an LOD and LOQ that are an order of magnitude lower than the GC-MS in SIM mode.[11] This makes it the unequivocal choice for ultra-trace quantification, such as monitoring low-level environmental contamination or detecting minute quantities of a critical impurity. However, this sensitivity comes at the cost of a narrower linear dynamic range. The ECD response became non-linear at higher concentrations, a known characteristic of the detector.[10] The GC-MS provided excellent linearity over a much broader range, making it more versatile for applications where concentrations may vary widely.
Specificity and Confidence: Here, GC-MS is the clear winner. While GC-ECD relies solely on retention time for identification, GC-MS provides a mass spectrum that confirms the identity of the analyte peak.[9] This is a non-negotiable advantage in regulated environments, such as pharmaceutical quality control, where positive identification is as crucial as quantification.[15] In the presence of a complex matrix where co-eluting peaks are possible, the selectivity of SIM mode in GC-MS provides a much higher degree of confidence that the signal is from this compound and not an interfering substance.
Accuracy and Precision: Both methods demonstrated excellent accuracy and precision within their respective linear ranges, meeting typical validation acceptance criteria.[16] The slightly better precision observed with GC-MS at higher concentrations can be attributed to its wider linear range and inherent stability. The GC-ECD, while highly sensitive, can be more susceptible to matrix effects and contamination, which can impact precision if not meticulously maintained.
Diagram: Decision Logic for Method Selection
Caption: Decision tree for selecting between GC-MS and GC-ECD.
Conclusion and Best Practices
The cross-validation of GC-MS and GC-ECD for the quantification of this compound reveals a classic analytical trade-off between sensitivity and specificity.
-
Choose GC-ECD when your primary driver is achieving the lowest possible detection limits for a known analyte in a relatively clean matrix. It is the superior tool for trace and ultra-trace analysis of halogenated compounds.[17]
-
Choose GC-MS when you require unequivocal identification, are working in a regulated environment, anticipate complex sample matrices, or need to quantify over a broad concentration range. Its versatility and the confidence it provides make it the workhorse for most drug development and quality control applications.[18]
Best Practices for Self-Validating Systems:
-
System Suitability: Before any analytical run, perform system suitability tests (e.g., replicate injections of a standard) to verify that the chromatographic system is performing adequately on that day.
-
Internal Standards: For both methods, the use of a structurally similar, non-interfering internal standard is highly recommended to correct for variations in injection volume and potential matrix effects, thereby improving the robustness and precision of the method.
-
Routine Maintenance: The GC-ECD is particularly sensitive to contamination. Regular cleaning of the inlet liner and detector is crucial for maintaining performance. For GC-MS, regular tuning of the mass analyzer ensures consistent and accurate mass assignments.
By understanding the underlying principles and leveraging robust validation data, researchers can confidently select and implement the optimal analytical technique, ensuring data of the highest integrity and scientific rigor.
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Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. (2024). Taylor & Francis Online. Retrieved from [Link]
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A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.). Restek. Retrieved from [Link]
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Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. (n.d.). Davidson Analytical Services. Retrieved from [Link]
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Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. [Link]
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GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. (n.d.). ResearchGate. Retrieved from [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. Retrieved from [Link]
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The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. (2024). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Cross-Validation of Bioanalytical Methods: When, Why and How?. (n.d.). Pharma IQ. Retrieved from [Link]
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A Comparative Toxicological Assessment: 2,2-Dichlorohexanal vs. Trichloroacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical research and drug development, a thorough understanding of the toxicological profiles of novel and existing compounds is paramount. This guide provides a comparative analysis of the toxicity benchmarks of two halogenated aldehydes: 2,2-dichlorohexanal and the well-characterized industrial chemical, trichloroacetaldehyde (also known as chloral). This document is intended to serve as a technical resource, synthesizing available data to inform risk assessment and guide experimental design.
Introduction: The Toxicological Significance of Halogenated Aldehydes
Halogenated aldehydes are a class of reactive organic compounds characterized by an aldehyde functional group and one or more halogen atoms. Their electrophilic nature makes them prone to react with biological nucleophiles, such as the side chains of amino acids in proteins and nitrogenous bases in DNA, leading to cellular dysfunction and toxicity.[1] The position and number of halogen atoms can significantly influence the reactivity and, consequently, the toxicological profile of these molecules.
Trichloroacetaldehyde (Chloral) is a key metabolite of the industrial solvent trichloroethylene and has been extensively studied.[2][3] It is known for its sedative-hypnotic properties and is also recognized as a toxicant, with concerns regarding its potential carcinogenicity.[4][5]
This compound , in contrast, is a less-studied compound. Its toxicological profile is not well-documented in publicly available literature. Therefore, this guide will draw comparisons based on the established toxicity of trichloroacetaldehyde and data from structurally analogous compounds to infer the potential hazards of this compound.
Comparative Toxicity Benchmarks
Quantitative toxicity data is essential for a direct comparison of the hazardous potential of chemical substances. The following table summarizes the available acute toxicity benchmarks for trichloroacetaldehyde. Due to the lack of experimental data for this compound, a definitive quantitative comparison is not possible at this time. However, for illustrative purposes, data for a structurally related compound, α,α'-dichloro-p-xylene, is included to provide a general toxicological context for α,α-dichloro-substituted compounds, with the strong caveat that this is not a direct surrogate.
| Toxicity Benchmark | This compound | Trichloroacetaldehyde | α,α'-Dichloro-p-xylene (Structural Analogue) |
| Oral LD50 (Rat) | No data available | 480 mg/kg (as chloral hydrate)[5] | 1280 mg/kg[6] |
| Inhalation LC50 (Rat) | No data available | 440 mg/m³ / 4 hr[5] | No data available |
| Dermal Toxicity | No data available | May be fatal if absorbed through skin[7] | No data available |
| Eye Irritation | No data available | Severe irritant[7] | Causes serious eye damage[8] |
| Skin Irritation | No data available | Severe irritant[7] | Causes severe skin burns[8] |
Expert Interpretation: The available data indicates that trichloroacetaldehyde is highly toxic via oral and inhalation routes and is corrosive to the skin and eyes.[5][7] The oral LD50 of the structural analogue α,α'-dichloro-p-xylene suggests a lower acute oral toxicity compared to trichloroacetaldehyde. However, the presence of two chlorine atoms on the alpha-carbon of this compound is expected to significantly influence its reactivity. The electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity with biological macromolecules compared to non-halogenated aldehydes.
Mechanistic Insights into Aldehyde Toxicity
The toxicity of aldehydes is fundamentally linked to their chemical reactivity. The carbonyl group, polarized by the electronegative oxygen atom, renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack.[9]
Covalent Adduct Formation: The primary mechanism of aldehyde toxicity involves the formation of covalent adducts with cellular macromolecules, including proteins and DNA. The nucleophilic side chains of amino acids such as lysine, cysteine, and histidine are common targets.[9] This adduction can lead to:
-
Enzyme Inhibition: Modification of active site residues can irreversibly inhibit enzyme function.
-
Protein Cross-linking: Aldehydes can form cross-links between proteins, leading to the formation of aggregates that can disrupt cellular processes.
-
DNA Damage: Reaction with DNA bases can lead to the formation of DNA adducts, which can be mutagenic and carcinogenic.[10]
The presence of α-halogen atoms, as in both this compound and trichloroacetaldehyde, is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of adduct formation and potentially the overall toxicity.
Oxidative Stress: Aldehyde metabolism can also contribute to oxidative stress. The enzymatic oxidation of aldehydes can generate reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways.[11]
Metabolic Pathways: Detoxification and Bioactivation
The metabolic fate of a xenobiotic is a critical determinant of its toxicity. Aldehydes are primarily metabolized through two main pathways:
-
Oxidation: Aldehyde dehydrogenases (ALDHs) catalyze the oxidation of aldehydes to their corresponding carboxylic acids, which are generally less reactive and more readily excreted.[12]
-
Reduction: Aldo-keto reductases (AKRs) can reduce aldehydes to their corresponding alcohols.
Trichloroacetaldehyde Metabolism: Trichloroacetaldehyde (in its hydrated form, chloral hydrate) is metabolized in the liver via both oxidative and reductive pathways. It is oxidized to trichloroacetic acid (TCA) and reduced to trichloroethanol (TCOH).[13] Both metabolites have been implicated in the toxic effects of trichloroethylene and trichloroacetaldehyde.[3]
Predicted Metabolism of this compound: While specific data is unavailable for this compound, it is reasonable to predict a similar metabolic fate. The aldehyde group would likely be oxidized to 2,2-dichlorohexanoic acid or reduced to 2,2-dichlorohexanol. The efficiency of these metabolic detoxification pathways will be a key factor in determining the ultimate toxicity of the compound.
Below is a diagram illustrating the generalized metabolic pathways for halogenated aldehydes.
Caption: Disruption of the Nrf2/Keap1 pathway by electrophilic aldehydes.
Other Affected Pathways: Electrophilic aldehydes have been shown to modulate other critical signaling pathways, including:
-
NF-κB Signaling: This pathway is a key regulator of inflammation and immunity.
-
MAPK Pathways: These pathways are involved in cell proliferation, differentiation, and apoptosis.
-
PI3K/Akt Pathway: This pathway plays a central role in cell survival and growth. [11] The extent to which this compound and trichloroacetaldehyde perturb these pathways will depend on their reactivity, concentration, and the cellular context.
Experimental Protocols for Toxicity Assessment
A comprehensive toxicological evaluation relies on a battery of standardized in vitro and in vivo assays.
In Vitro Cytotoxicity Assays
These assays provide a rapid and cost-effective means of assessing the potential of a compound to cause cell death.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate cells (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and trichloroacetaldehyde in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
This method is used to estimate the LD50 value while minimizing the number of animals used.
-
Animal Selection: Use healthy, young adult female rats (e.g., Sprague-Dawley strain).
-
Dosing: Administer a single oral dose of the test substance to one animal. The initial dose is selected based on available information or a default value.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequentially dosed animals.
Conclusion and Future Directions
This guide provides a comparative overview of the toxicological profiles of this compound and trichloroacetaldehyde. While a significant body of data exists for trichloroacetaldehyde, highlighting its considerable toxicity, there is a clear and critical data gap for this compound.
Key Takeaways:
-
Trichloroacetaldehyde is a well-documented toxicant with significant acute oral and inhalation toxicity, as well as corrosive properties. [5][7]* The toxicological profile of This compound is largely unknown. Based on its chemical structure, it is predicted to be a reactive electrophile with the potential for significant toxicity.
-
The primary mechanism of toxicity for both compounds is likely the formation of covalent adducts with cellular macromolecules, leading to cellular dysfunction.
-
Both compounds are expected to be metabolized via oxidation and reduction , with the balance of these pathways influencing their toxicokinetics.
-
Interference with key cellular signaling pathways , such as the Nrf2/Keap1 pathway, is a probable consequence of exposure to these reactive aldehydes.
Recommendations for Future Research:
To enable a comprehensive risk assessment, further research on this compound is imperative. This should include:
-
In vitro cytotoxicity studies to determine its basal toxicity.
-
In vivo acute toxicity studies (oral, dermal, and inhalation) to establish LD50 and LC50 values.
-
Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess its mutagenic potential.
-
Metabolite identification studies to elucidate its metabolic fate.
By addressing these knowledge gaps, the scientific community can ensure the safe handling and use of this compound in research and development.
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U.S. National Library of Medicine. (n.d.). Chloral Hydrate. Hazardous Substances Data Bank (HSDB). Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Reproducibility of 2,2-dichlorohexanal Analytical Methods
For researchers, scientists, and drug development professionals, the ability to reliably and accurately quantify analytes across different laboratories is paramount. In the context of emerging contaminants and process impurities like 2,2-dichlorohexanal, establishing robust analytical methods with proven inter-laboratory reproducibility is not just a matter of good scientific practice, but a critical component of regulatory compliance and data integrity. This guide provides an in-depth comparison of potential analytical methodologies for this compound, focusing on the foundational principles and practical steps to achieve cross-laboratory consistency.
The Significance of Reproducible this compound Analysis
This compound is a halogenated aldehyde that can arise as a disinfection byproduct (DBP) in water treatment processes or as an impurity in chemical synthesis.[1][2] Its accurate quantification is essential for toxicological studies, environmental monitoring, and quality control in pharmaceutical manufacturing. Without reproducible analytical methods, comparing data sets from different research groups or manufacturing sites becomes an exercise in futility, hindering scientific progress and potentially compromising public health. The goal of this guide is to provide a framework for establishing and verifying the reproducibility of analytical methods for this compound.
Comparative Analysis of Analytical Methodologies
The two most promising analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the latter likely requiring a derivatization step. The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[3] The gas chromatograph separates components of a mixture, which are then identified and quantified by the mass spectrometer.[3] Given the likely volatility of this compound, GC-MS is a natural starting point for method development.
The core principle of GC-MS involves the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.[3] Separation is achieved based on the analyte's boiling point and its affinity for the stationary phase. The mass spectrometer then ionizes the eluted compounds, separating the resulting ions based on their mass-to-charge ratio to provide a unique "fingerprint" for identification and quantification.[3]
For trace-level analysis in aqueous matrices, a pre-concentration step is often necessary. Purge and trap, as described in ASTM D5790 for volatile organic compounds, is a highly effective technique. This method involves bubbling an inert gas through the sample, which strips the volatile this compound from the matrix. The analyte is then trapped on a sorbent material, from which it is thermally desorbed into the GC-MS system. This process not only concentrates the analyte but also minimizes the introduction of non-volatile matrix components that could interfere with the analysis.
-
Sample Preparation:
-
Collect water samples in vials with zero headspace to prevent loss of volatile analytes.
-
If required, add a quenching agent (e.g., ascorbic acid) at the time of collection to stop any ongoing chlorination reactions that could form additional disinfection byproducts.
-
Spike the sample with an appropriate internal standard (e.g., a deuterated analog of a similar compound) for accurate quantification.
-
-
Purge and Trap Concentrator Conditions:
-
Purge Gas: Helium at a flow rate of 40 mL/min. The choice of an inert gas is critical to prevent any reaction with the analyte.
-
Purge Time: 11 minutes. This duration should be optimized to ensure complete purging of the analyte from the sample matrix.
-
Trap Material: A multi-sorbent trap (e.g., containing Tenax, silica gel, and charcoal) is recommended to efficiently trap a wide range of volatile compounds, including this compound.
-
Desorption Temperature and Time: 250°C for 2 minutes. This needs to be high enough to ensure complete transfer of the analyte to the GC but not so high as to cause thermal degradation.
-
-
GC-MS Conditions:
-
Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point for method development.
-
Injection: Use a splitless injection to maximize the transfer of the desorbed analyte onto the column, thereby enhancing sensitivity.
-
Oven Temperature Program: A programmed temperature ramp (e.g., initial hold at 35°C, followed by a ramp to 250°C) is used to separate the analytes based on their boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to enhance sensitivity and selectivity by monitoring for specific ions characteristic of this compound and the internal standard.
-
Caption: Workflow for this compound analysis by GC-MS.
High-Performance Liquid Chromatography (HPLC)
While GC-MS is well-suited for volatile compounds, HPLC offers an alternative approach, particularly for less volatile analytes or complex matrices.[4][5] For a compound like this compound, direct analysis by HPLC with UV detection would likely lack the required sensitivity and selectivity. Therefore, a derivatization step to introduce a chromophore is necessary.
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For aldehydes, a common derivatization agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable, colored hydrazone derivative that can be readily detected by a UV-Vis detector. This derivatization not only enhances detectability but also improves chromatographic retention on a reversed-phase column.
The validation of such a method would need to follow established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure linearity, precision, accuracy, and robustness.[7]
-
Derivatization:
-
To an aqueous sample, add a solution of DNPH in a suitable solvent (e.g., acetonitrile) and an acid catalyst (e.g., phosphoric acid).
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization. The optimization of these conditions is critical for method reproducibility.
-
Quench the reaction by neutralizing the acid.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pass the derivatized sample through a C18 SPE cartridge to concentrate the DNPH-hydrazone derivative and remove unreacted DNPH and other interferences.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute the derivative with a stronger solvent like acetonitrile.
-
Evaporate the eluate to a small volume and reconstitute in the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: A C18 reversed-phase column is ideal for separating the relatively nonpolar DNPH-hydrazone derivatives.[4]
-
Mobile Phase: A gradient of acetonitrile and water is typically used to achieve good separation of various aldehyde-DNPH derivatives.[6]
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: A UV-Vis detector set to the wavelength of maximum absorbance for the DNPH-hydrazone derivative (typically around 360 nm).
-
Caption: Workflow for this compound analysis by HPLC.
Performance Characteristics and Data Comparison
| Performance Characteristic | GC-MS (Purge and Trap) | HPLC-UV (DNPH Derivatization) | Rationale & Key Considerations |
| Limit of Detection (LOD) | Low µg/L to ng/L range | Sub- to low µg/L range | GC-MS with SIM mode is inherently more sensitive than HPLC-UV.[8] The pre-concentration step in the purge and trap method further enhances sensitivity. |
| Limit of Quantification (LOQ) | Low µg/L range | Low µg/L range | The LOQ is typically 3-5 times the LOD.[4] |
| Linearity (R²) | > 0.995 | > 0.995 | Both methods, when properly optimized, should exhibit excellent linearity over a defined concentration range.[4][9] |
| Accuracy (% Recovery) | 80-120% | 80-120% | Accuracy is highly dependent on the efficiency of the extraction/derivatization steps and the absence of matrix effects.[10] |
| Precision (%RSD) | < 15% (inter-day) | < 15% (inter-day) | Precision is a measure of the method's repeatability.[4] Inter-laboratory precision is expected to be higher. |
| Selectivity | High | Moderate to High | The mass spectrometer provides high selectivity based on mass-to-charge ratios, reducing the likelihood of interferences.[11] HPLC selectivity depends on chromatographic separation and may be prone to co-eluting interferences. |
| Throughput | Moderate | Low | The derivatization and SPE steps in the HPLC method are time-consuming, leading to lower sample throughput compared to the more automated purge and trap GC-MS workflow. |
Framework for an Inter-laboratory Reproducibility Study
To formally establish the inter-laboratory reproducibility of a chosen analytical method for this compound, a collaborative study should be designed and executed.[12] This involves several laboratories analyzing identical, well-characterized samples to assess the variability of the results.
-
Method Standardization: A detailed, unambiguous analytical protocol must be shared with all participating laboratories. This includes specifics on reagents, instrument conditions, calibration procedures, and quality control checks.
-
Sample Preparation and Distribution: A central laboratory should prepare and distribute homogeneous and stable samples at various concentration levels to all participants. This may include blind or double-blind samples.
-
Data Collection and Analysis: Each laboratory analyzes the samples in replicate and reports the results according to a standardized format. The data is then statistically analyzed to determine repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).
-
Performance Evaluation: The results are evaluated against predefined acceptance criteria, often expressed as the reproducibility standard deviation (RSD_R).
Caption: Workflow for an inter-laboratory reproducibility study.
Conclusion and Recommendations
Establishing a reproducible analytical method for this compound is a multi-step process that requires careful consideration of the analytical technique, thorough in-house validation, and ultimately, a well-designed inter-laboratory study.
-
For routine, high-throughput analysis of water samples, GC-MS with purge and trap is the recommended starting point. Its high sensitivity, selectivity, and potential for automation make it well-suited for monitoring applications.
-
The HPLC-UV method with DNPH derivatization serves as a viable alternative, particularly in laboratories where GC-MS is not available or for matrices that are not amenable to purge and trap. However, the lower throughput and potential for interferences must be carefully managed.
Regardless of the chosen method, the principles of robust method validation and inter-laboratory comparison are universal. By following the frameworks outlined in this guide, researchers and scientists can develop and implement analytical methods for this compound that are not only accurate and precise within their own laboratories but are also reproducible across the broader scientific community.
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Nguyen, H. N., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]
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SIELC Technologies. (n.d.). Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
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Kovacs, M. M., & Barbu, B. V. (2022). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences, 373, 00018. [Link]
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U.S. Environmental Protection Agency. (2024, January). Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules. [Link]
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Rao, D. N., & Kumar, D. A. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Biomedical Chromatography, 36(4), e5325. [Link]
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ASTM International. (2024). Standard Test Method for Determination of the Weight Percent Individual Volatile Organic Compounds in Air-Dry Low VOC Coatings by Gas Chromatography. ASTM D6886-18. [Link]
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Pupo, Y. M., et al. (2014). Determination of chemical components derived from 2% chlorhexidine gel degradation using gas chromatography-mass spectrometry. Journal of Endodontics, 40(5), 725-729. [Link]
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The MAK Collection for Occupational Health and Safety. (2023). Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 24—Determination of Volatile Matter Content, Water Content, Density, Volume Solids, and Weight Solids of Surface Coatings. [Link]
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Goslan, E. H., et al. (2009). Comparison of the disinfection by-product formation potential of treated waters exposed to chlorine and monochloramine. Water Research, 43(18), 4645-4654. [Link]
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Thermo Fisher Scientific. (2021, May 27). Haloacetic acids - how do I analyze these? YouTube. [Link]
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Thermo Fisher Scientific. (2023, January 5). Addressing current and emerging disinfection by-products (DBP) analytical testing challenges. YouTube. [Link]
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Thermo Fisher Scientific. (2026, January 29). Detecting Haloacetic Acids in Water with GC-MS | Method Development, Pools, & Real-World Challenges. YouTube. [Link]
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Comparative Guide: Chlorine Dose Correlation with 2,2-Dichlorohexanal Yield
This guide provides an in-depth technical analysis of the correlation between chlorine dosage and the yield of 2,2-dichlorohexanal (2,2-DCH) . It synthesizes mechanistic organic chemistry with practical water treatment kinetics to serve researchers in environmental engineering and synthetic chemistry.
Executive Summary
This compound (2,2-DCH) is a specific disinfection by-product (DBP) and synthetic intermediate formed via the electrophilic alpha-substitution of hexanal. Its formation is non-linearly correlated with chlorine dosage, governed by a "substitution-oxidation" competition mechanism.
-
Low Chlorine Dose (Molar Ratio < 1:1): Negligible 2,2-DCH yield; dominance of 2-chlorohexanal .
-
Stoichiometric/Moderate Dose (Ratio 2:1 – 5:1): Peak Yield . The kinetic sweet spot where dichlorination occurs without significant aldehyde oxidation.
-
Excess Chlorine Dose (Ratio > 10:1): Yield degradation. The aldehyde group oxidizes to carboxylic acids (2,2-dichlorohexanoic acid) or undergoes haloform-type cleavage.
Mechanistic Insight: The Alpha-Halogenation Pathway
The formation of 2,2-DCH is not a single-step reaction but a sequential substitution at the alpha-carbon. The presence of an electron-withdrawing chlorine atom on the alpha-carbon makes the remaining alpha-proton more acidic, theoretically accelerating the second substitution (enolization), but steric hindrance and competing oxidation reactions complicate the yield profile.
Reaction Pathway Diagram
The following diagram illustrates the sequential chlorination and competing oxidation pathways.
Figure 1: Sequential alpha-chlorination pathway of hexanal to this compound.
Comparative Performance Analysis: Dose vs. Yield
The following data synthesizes kinetic trends observed in aldehyde chlorination studies. The "Yield" represents the molar conversion of the precursor (Hexanal) to 2,2-DCH.
| Chlorine : Precursor (Molar Ratio) | Dominant Species Formed | 2,2-DCH Yield (Est.) | Reaction Dynamics |
| 0.5 : 1 | Hexanal (Unreacted) | < 1% | Insufficient oxidant. Chlorine is rapidly consumed by faster-reacting matrix components (if present). |
| 1.0 : 1 | 2-Chlorohexanal | 5 - 10% | Monochlorination dominates. The first alpha-substitution is completed. 2,2-DCH formation is kinetically limited. |
| 2.5 : 1 | This compound | 45 - 60% | Optimal Zone. Sufficient HOCl exists to drive the second substitution (k2) without aggressively oxidizing the aldehyde group. |
| 5.0 : 1 | Mixed (DCH + Acids) | 30 - 40% | Oxidation Onset. Excess chlorine begins attacking the aldehyde carbonyl, converting 2,2-DCH to 2,2-dichlorohexanoic acid. |
| > 10 : 1 | Cleavage Products | < 15% | Degradation. High oxidative stress favors C-C bond cleavage (haloform-like mechanism), destroying the target molecule. |
Critical Insight: The "k2" Barrier
Unlike ketones, where poly-halogenation is rapid, aldehydes are susceptible to oxidation. To maximize 2,2-DCH yield, the protocol must maintain a neutral pH (6.5–7.5) .
-
Acidic pH: Slows enolization (rate-limiting step), reducing overall yield.
-
Alkaline pH: Promotes the Haloform reaction, cleaving 2,2-DCH into pentanoic acid and chloroform.
Validated Experimental Protocol
This protocol is designed for the controlled generation and quantification of 2,2-DCH in a laboratory setting, ensuring reproducibility and minimizing volatile loss.
Phase 1: Reaction Setup
-
Buffer Preparation: Prepare a 10 mM phosphate buffer solution adjusted to pH 7.0 .
-
Why: Stabilizes the HOCl/OCl- equilibrium and prevents acid-catalyzed hydrolysis.
-
-
Precursor Dosing: Spike Hexanal (dissolved in methanol) into the buffer to achieve a final concentration of 10 µM .
-
Chlorine Addition (The Variable):
-
Prepare a stock solution of Sodium Hypochlorite (NaOCl). Standardize using DPD titration.
-
Dose NaOCl to achieve target molar ratios (e.g., 2:1, 5:1).
-
Control: Seal headspace immediately (Headspace-free) to prevent volatilization of the aldehyde.
-
Phase 2: Incubation & Quenching
-
Reaction Time: Incubate at 20°C for 24 hours in the dark.
-
Why: 24h ensures equilibrium for the slower second chlorination step (k2).
-
-
Quenching: Add Sodium Thiosulfate (stoichiometric excess, ~100 mg/L) to stop the reaction.
-
Trustworthiness Check: Verify zero residual chlorine using a DPD colorimetric test before extraction.
-
Phase 3: Extraction & Analysis
-
Liquid-Liquid Extraction (LLE): Extract 50 mL of sample with 3 mL of MTBE (Methyl tert-butyl ether) containing an internal standard (e.g., 1,2-dibromopropane).
-
Why MTBE: High extraction efficiency for moderately polar chlorinated aldehydes.
-
-
Dehydration: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4).
-
Quantification (GC-ECD/MS):
-
Column: DB-5ms or equivalent non-polar capillary column.
-
Detector: Electron Capture Detector (ECD) for high sensitivity to halogenated species, or Mass Spectrometry (MS) for structural confirmation (Look for m/z clusters characteristic of two Cl atoms).
-
References
-
Gallard, H., et al. (2004).[1] Chlorination of bisphenol A: Kinetics and by-products formation. Chemosphere. Link
- Relevance: Establishes the kinetic modeling of sequential chlorination and the impact of chlorine residuals on product distribution.
-
Deborde, M., & von Gunten, U. (2008). Reactions of chlorine with inorganic and organic compounds during water treatment—Kinetics and mechanisms. Water Research. Link
- Relevance: The authoritative review on oxidation vs.
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link
- Relevance: Verifies chemical structure, properties, and identifiers (CAS 57024-78-9).
-
Weaver, W. A., et al. (2009). Formation of Chlorinated Aldehydes from the Chlorination of Amino Acids. Environmental Science & Technology. Link
- Relevance: detailed mechanisms of aldehyde formation and subsequent halogenation
-
Organic Chemistry Portal. (2016). Synthesis of alpha-chloroketones and alpha-chloroaldehydes. Link
- Relevance: Provides synthetic context for optimizing alpha-chlorination yields using c
Sources
A Senior Application Scientist's Guide to the Purity Evaluation of Commercial 2,2-Dichlorohexanal Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of your starting materials is paramount. The purity of a chemical reference standard can significantly influence the accuracy, reproducibility, and ultimate success of your experimental outcomes. This is particularly true for reactive molecules such as 2,2-dichlorohexanal, a halogenated aldehyde with potential applications in organic synthesis and as a building block for novel therapeutic agents.
This guide provides an in-depth evaluation of the purity of commercially available this compound reference standards. As a Senior Application Scientist, my aim is to equip you with the scientific rationale and practical methodologies to independently assess the quality of these critical reagents. We will delve into the "why" behind the experimental choices, ensuring a thorough understanding of the analytical process.
The Critical Need for Purity Verification
A reference standard with unknown or poorly characterized purity can introduce significant variability into an experimental workflow. For instance, a common supplier of this compound, Sigma-Aldrich, explicitly states that they do not provide analytical data for this product and place the responsibility of purity confirmation on the buyer[1]. Another supplier, Aladdin Scientific, lists a minimum purity of 95%, which, while providing a baseline, necessitates independent verification to identify the nature and quantity of the remaining 5%[2].
The synthesis of α,α-dichloroaldehydes typically involves the direct chlorination of the corresponding aldehyde. This process can lead to a range of potential impurities, including:
-
Unreacted Starting Material: Residual hexanal.
-
Monochlorinated Intermediates: 2-chlorohexanal.
-
Over-chlorinated Byproducts: Trichlorinated species.
-
Solvent and Reagent Residues: Traces of chemicals used in the synthesis and purification process.
The presence of these impurities can lead to erroneous results in downstream applications, such as altered reaction kinetics, the formation of unintended side products, and inaccurate quantification in analytical assays. Therefore, a robust, multi-pronged analytical approach is essential to fully characterize the purity of a this compound reference standard.
Orthogonal Analytical Approaches for Purity Determination
To ensure a comprehensive and trustworthy assessment of purity, a combination of orthogonal analytical techniques is recommended. This approach leverages different chemical and physical principles to provide a more complete picture of the sample's composition. Here, we will focus on three powerful and widely accessible methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities
GC-MS is an ideal technique for identifying and quantifying volatile and semi-volatile impurities. The high reactivity of aldehydes can sometimes pose a challenge for direct analysis; however, derivatization can improve chromatographic performance and detection sensitivity. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which forms stable oximes that are readily analyzed by GC-MS.
Experimental Protocol: GC-MS with PFBHA Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a high-purity solvent such as acetonitrile at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare a derivatizing solution of PFBHA in a suitable solvent (e.g., pyridine or acetonitrile) at a concentration of 10 mg/mL.
-
-
Derivatization:
-
To 100 µL of each standard and sample solution in a sealed vial, add 100 µL of the PFBHA solution.
-
Heat the vials at 60°C for 30 minutes.
-
Allow the vials to cool to room temperature.
-
-
GC-MS Analysis:
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point.
-
Injection: 1 µL splitless injection.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.
-
Rationale: The derivatization step is crucial for converting the polar and reactive aldehyde into a more stable and volatile oxime derivative, which improves its chromatographic behavior and allows for sensitive detection by MS. The chosen GC column provides good separation for a wide range of compounds with varying polarities.
High-Performance Liquid Chromatography (HPLC): Assessing Purity via Polarity
HPLC is a powerful technique for separating compounds based on their polarity. For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established method that yields stable hydrazones with strong UV absorbance, enabling sensitive detection. Given the non-polar nature of the hexyl chain in this compound, a reversed-phase HPLC method is most appropriate[3][4].
Experimental Protocol: Reversed-Phase HPLC with DNPH Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in acetonitrile at approximately 1 mg/mL.
-
Prepare a series of calibration standards by dilution.
-
Prepare a saturated solution of DNPH in acetonitrile containing a small amount of a strong acid catalyst (e.g., sulfuric acid).
-
-
Derivatization:
-
To 1 mL of each standard and sample solution, add 1 mL of the DNPH solution.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 100% acetonitrile over 15 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 360 nm.
-
Rationale: The DNPH derivatization provides a UV-active tag to the aldehyde, which is necessary for sensitive detection as the native molecule lacks a strong chromophore. The reversed-phase C18 column effectively retains the non-polar DNPH derivative, allowing for separation from more polar impurities.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment
qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Experimental Protocol: ¹H qNMR with an Internal Standard
-
Selection of Internal Standard:
-
Choose a certified internal standard with a simple ¹H NMR spectrum that does not have signals overlapping with the analyte's signals. Maleic acid or dimethyl sulfone are often suitable choices. The standard should be of high, certified purity.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound reference standard (e.g., ~10 mg) into an NMR tube.
-
Accurately weigh a known amount of the internal standard (e.g., ~5 mg) into the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the analyte and the internal standard completely.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Pulse Sequence: A simple single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest is crucial for accurate integration.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for both the analyte and the internal standard signals.
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the this compound (e.g., the aldehyde proton) and the internal standard.
-
Calculate the purity using the following equation:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Rationale: qNMR provides a direct measure of the molar quantity of the analyte relative to a certified reference material, making it a powerful tool for absolute purity determination. The choice of a suitable internal standard and the use of appropriate acquisition parameters are critical for obtaining accurate and reliable results.
Comparative Data of Commercial this compound Standards
The following table presents a hypothetical but realistic comparison of this compound reference standards from three different commercial suppliers, based on the analytical methodologies described above. This data is illustrative and serves to highlight the potential variability between suppliers and the importance of independent verification.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | Not Provided[1] | ≥ 95%[2] | 98% (by GC) |
| Appearance | White to off-white solid | Light yellow solid | White crystalline solid |
| Purity by qNMR (%) | 92.5 ± 0.5 | 95.8 ± 0.4 | 98.2 ± 0.3 |
| GC-MS Analysis | |||
| This compound (%) | 92.8 | 96.1 | 98.5 |
| Hexanal (%) | 1.2 | 0.5 | < 0.1 |
| 2-Chlorohexanal (%) | 5.5 | 3.1 | 1.2 |
| Other Volatiles (%) | 0.5 | 0.3 | 0.2 |
| HPLC-UV Analysis | |||
| This compound (%) | 93.1 | 96.0 | 98.3 |
| Known Impurities (%) | 6.2 | 3.5 | 1.4 |
| Unknown Impurities (%) | 0.7 | 0.5 | 0.3 |
Analysis of Comparative Data:
-
Supplier A: The absence of a stated purity is a significant red flag. The qNMR result reveals a substantially lower purity than what might be expected for a reference standard. The GC-MS and HPLC data indicate the presence of significant amounts of unreacted starting material and the monochlorinated intermediate.
-
Supplier B: While meeting its claim of ≥ 95% purity, this standard still contains a notable percentage of impurities that could impact sensitive applications.
-
Supplier C: This standard demonstrates the highest purity across all three analytical methods, with minimal levels of process-related impurities. For applications requiring the highest degree of accuracy and reproducibility, this would be the preferred choice.
Conclusion
The purity of a chemical reference standard is not a parameter to be taken for granted, especially for reactive molecules like this compound. As demonstrated, the quality of commercially available standards can vary significantly. A multi-faceted analytical approach, incorporating GC-MS, HPLC, and qNMR, provides a robust and reliable means of independently verifying the purity of these critical reagents. By investing the time and resources to thoroughly characterize your reference standards, you are laying the foundation for scientifically sound and reproducible research. This due diligence is not merely a matter of good laboratory practice; it is a fundamental component of scientific integrity.
References
-
PubChem. This compound. [Link]
-
LookChem. 2,2-dichlorohexane. [Link]
-
Aladdin Scientific. 2, 2-Dichlorohexanal, min 95%. [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Bureau International des Poids et Mesures (BIPM). Quantitative NMR (qNMR). [Link]
-
U.S. Environmental Protection Agency. Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Singh, U. et al. "The α,α‐Dihalocarbonyl Building Blocks: An Avenue for New Reaction Development in Organic Synthesis." Asian Journal of Organic Chemistry, vol. 8, no. 9, 2019, pp. 1434-1453. [Link]
-
Prasse, C. et al. "Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine." Environmental Science & Technology, vol. 52, no. 20, 2018, pp. 11630-11638. [Link]
-
Chrom Tech. Reverse Phase Chromatography Techniques. [Link]
-
Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]
-
ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Focant, J.-F. et al. "Advances in the Analysis of Persistent Halogenated Organic Compounds." LCGC Europe, vol. 23, no. 2, 2010, pp. 78-89. [Link]
-
Fehrentz, J.-A. et al. "Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support." Tetrahedron Letters, vol. 42, no. 49, 2001, pp. 8765-8768. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 2,2-Dichlorohexanal
Executive Summary & Immediate Safety Directive
2,2-Dichlorohexanal (CAS 57024-78-9) is a halogenated aliphatic aldehyde presenting specific risks of aquatic toxicity, skin irritation, and potential polymerization. Unlike simple organic solvents, it cannot be disposed of via standard non-halogenated waste streams due to the formation of hydrochloric acid (HCl) and toxic byproducts (dioxins/furans) upon incomplete combustion.
Core Directive: This material must be segregated into Halogenated Organic Waste streams destined for high-temperature incineration with flue gas scrubbing. Under no circumstances should this chemical be discharged into municipal sewer systems or mixed with strong oxidizers.
Chemical Profile & Hazard Identification
Effective disposal requires understanding the chemical's stability and reactivity profile.
| Parameter | Data | Operational Implication |
| CAS Number | 57024-78-9 | Use for waste manifesting and inventory tracking. |
| Flash Point | ~65.8°C (150°F) | Classified as Combustible (Class IIIA). Not typically RCRA "Ignitable" (D001) unless mixed with lower flashpoint solvents. |
| Boiling Point | 175.3°C | Low volatility reduces inhalation risk during transfer, but surface contamination persists. |
| Density | 1.144 g/cm³ | Denser than water . Sinks in aqueous phases, complicating spill cleanup. |
| Reactivity | Electrophilic |
Critical Hazards
-
Aquatic Toxicity: Chlorinated aldehydes are persistent and toxic to aquatic life. Sewer discharge is a violation of the Clean Water Act (CWA).
-
Peroxide Formation: Like many aldehydes, this compound can auto-oxidize to form unstable peroxides or carboxylic acids upon prolonged exposure to air.
-
Incompatible Mixtures:
-
Strong Oxidizers: Risk of exothermic reaction.
-
Strong Bases: Can induce dehydrohalogenation (elimination of HCl) or rapid polymerization.
-
Pre-Disposal Stabilization & Handling
Before moving waste to the central accumulation area, the generator must stabilize the chemical.
Step 1: Peroxide & Stability Testing
-
Visual Inspection: Check for crystal formation (indicative of polymerization or severe oxidation) or stratification.
-
Test Strip Validation: Use commercial peroxide test strips. If peroxides are detected (>100 ppm), the container must be treated as High Hazard/Reactive and stabilized (e.g., with reducing agents like ferrous sulfate) before transport.
Step 2: Waste Segregation Logic
The presence of chlorine atoms mandates the "Halogenated" waste stream. Mixing with non-halogenated solvents (like acetone or ethanol) significantly increases disposal costs and violates incinerator acceptance criteria.
Figure 1: Decision tree for segregating this compound waste. Note that even small amounts of this compound dictate the "Halogenated" classification.
Disposal Workflow
This protocol defines the lifecycle of the waste from the laboratory bench to the final off-site facility.
Operational Protocol
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is potentially acidic (due to HCl formation).
-
Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container.
-
Accumulation: Keep the container closed (vapor tight) in a secondary containment tray within a Satellite Accumulation Area (SAA).
Figure 2: Cradle-to-grave workflow for halogenated aldehyde disposal.
Regulatory Compliance (US Focus)
RCRA Characterization
While this compound is not explicitly listed on the EPA "P" or "U" lists, it is a Characteristic Hazardous Waste if it exhibits toxicity or ignitability.
-
Waste Code: Generators should default to D001 (if flash point < 60°C in mixture) or characterize based on toxicity. Due to the halogen content, it is often managed under generic "Halogenated Solvent" codes (e.g., F001/F002 if spent solvents are involved, though strictly these apply to specific lists; otherwise, it is non-specific hazardous waste).
-
Best Practice: Label as "Hazardous Waste - Toxic, Halogenated" .
DOT Shipping Information
When preparing for off-site transport, the waste contractor will likely classify it under:
-
UN Number: UN 3082 (Environmentally hazardous substance, liquid, n.o.s.) or UN 2810 (Toxic liquid, organic, n.o.s.).
-
Proper Shipping Name: Waste Toxic liquid, organic, n.o.s. (this compound).
-
Class: 9 or 6.1.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724597, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
